Teicoplanin A2-4
Description
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOYQQCANXEDC-WNTLLCOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-37-0 | |
| Record name | Teicoplanin A2-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEICOPLANIN A2-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of Teicoplanin A2-4 in Actinoplanes teichomyceticus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Teicoplanin A2-4, a clinically significant glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. Teicoplanin is a last-resort treatment for severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the genetic organization, enzymatic steps, and regulatory networks involved in its production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Teicoplanin Biosynthetic Gene Cluster (tei)
The biosynthesis of teicoplanin is orchestrated by a large biosynthetic gene cluster (tei or tcp), spanning approximately 73-89 kbp in the genome of Actinoplanes teichomyceticus.[2][3][4] This cluster encodes a suite of enzymes responsible for precursor synthesis, peptide assembly, and a series of complex tailoring reactions. The cluster also contains genes for regulation, export, and self-resistance.[3][5] The tei cluster is organized into at least nine polygenic and nine monogenic transcriptional units.[6][7]
Core Biosynthesis of the Teicoplanin Aglycone
The biosynthesis of the teicoplanin aglycone, the heptapeptide core, is a multi-stage process involving the synthesis of non-proteinogenic amino acid precursors, their assembly by a non-ribosomal peptide synthetase (NRPS) complex, and subsequent oxidative cross-linking.
Precursor Biosynthesis
Teicoplanin's heptapeptide backbone is composed of several non-proteinogenic amino acids, the synthesis of which is a critical first step. These include 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). The biosynthesis of these precursors involves a series of enzymatic modifications of primary metabolites. For instance, 3,5-Dpg is derived from acetate.[8] The amino acids L-valine, L-isoleucine, and L-leucine serve as precursors for the fatty acid side chains that characterize the different components of the Teicoplanin A2 complex.[9]
Heptapeptide Assembly via Non-Ribosomal Peptide Synthetase (NRPS)
The assembly of the linear heptapeptide is carried out by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3][10] This machinery is composed of four proteins (Tcp9-Tcp12) that are organized into seven modules.[10] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[3] The domains within each NRPS module include:
-
Adenylation (A) domain: Selects and activates the cognate amino acid as an aminoacyl-AMP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain attached to the previous module.[3]
-
Epimerization (E) domain: Found in certain modules, it converts L-amino acids to their D-isomers.[11]
The central steps in teicoplanin biosynthesis involve peptide synthesis by the NRPS followed by cyclization of the linear peptide precursor by cytochrome P450 (Oxy) enzymes.[10]
Oxidative Cross-Linking and Halogenation
Following the assembly of the linear heptapeptide on the NRPS scaffold, a series of crucial tailoring reactions occur.
-
Halogenation: The halogenase Tei8* is responsible for the chlorination of two tyrosine residues at positions 2 and 6 of the heptapeptide backbone.[8] This chlorination likely occurs while the amino acids are bound to the NRPS complex.[8]
-
Oxidative Cross-linking: A set of cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, and OxyE) catalyze the oxidative cross-linking of the aromatic side chains of the heptapeptide.[10][12] This intricate series of reactions forms the rigid, pocket-like structure of the aglycone, which is essential for its antibiotic activity.[10] The order of these cross-linking events is critical for the correct folding of the molecule.
Maturation of this compound: Glycosylation and Acylation
The teicoplanin aglycone undergoes further modifications, including glycosylation and acylation, to yield the final active teicoplanin complex. The Teicoplanin A2 complex consists of five major components (A2-1 to A2-5) that differ in their N-acyl side chains.[13][14]
-
Glycosylation: Two glycosyltransferases, tGtfA and tGtfB, are responsible for attaching sugar moieties to the heptapeptide core.[3][4] These enzymes attach N-acetylglucosamine (GlcNAc) to amino acids at positions 4 and 6.[3] Orf1 and Orf10* have been identified as the glycosyltransferases that attach UDP-(N-acetyl)-glucosamine to 3-chloro-beta-hydroxytyrosine-6 and 4-hydroxyphenylglycine-4 of the aglycone, respectively.[2]
-
Acylation: The final step in the biosynthesis of the Teicoplanin A2 complex is the attachment of a fatty acid side chain to the glucosamine moiety. The acyltransferase Orf11* (Tei11*) catalyzes this reaction, transferring various acyl groups from their corresponding acyl-CoA donors.[2] The nature of the attached fatty acid determines the specific A2 component produced.[13][14]
Regulation of Teicoplanin Biosynthesis
The production of teicoplanin is tightly regulated at the transcriptional level by cluster-situated regulatory genes. The key players in this regulatory cascade are:
-
Tei15*: A StrR-like transcriptional activator that directly controls the expression of the majority of the tei biosynthetic genes.[6][7]
-
Tei16: A LuxR-family regulator that appears to control the expression of tei15.[6][7][15]
This hierarchical regulatory system ensures that the energetically expensive production of teicoplanin is initiated at the appropriate time in the bacterial life cycle.[6] Both regulators seem to work synergistically to activate the majority of teicoplanin biosynthesis genes.[6]
Quantitative Data on Teicoplanin Biosynthesis
The following tables summarize key quantitative data related to teicoplanin production and the enzymes involved in its biosynthesis.
Table 1: Teicoplanin Production Titers in Actinoplanes teichomyceticus
| Strain / Condition | Titer (mg/L) | Reference |
| Wild Type (ATCC 31121) in various media | 0 - 25 | [6] |
| Mutant strain in flask culture | 300 | [1] |
| Mutant strain in 5-L fermenter | 500 | [1] |
| Mutant strain with optimized medium (pilot scale) | 1,500 | [7] |
| Protoplast-derived clones | 334.9 - 511.3 | [16] |
| General production range | 100 - 3,100 | [4] |
Table 2: Composition of Teicoplanin A2 Complex in a Commercial Product (Targocid®)
| Component | Percentage of Total A2 Complex | Reference |
| T-A2-1 | 6.0% | [2] |
| T-A2-2 | 58.3% | [2] |
| T-A2-3 | 7.3% | [2] |
| T-A2-4 | 14.4% | [2] |
| T-A2-5 | 14.0% | [2] |
Table 3: Kinetic Parameters of Glycosyltransferases Involved in Glycopeptide Biosynthesis
| Enzyme | Substrate | Product | kcat (min-1) | Reference |
| GtfB | Vancomycin aglycone | Desvancosaminyl-vancomycin | 17 | [17] |
| GtfB | Teicoplanin aglycone | Glucosylated teicoplanin aglycone | ≤ 0.3 | [17] |
| GtfE | Vancomycin aglycone | Desvancosaminyl-vancomycin | 60 | [17] |
| GtfE | Teicoplanin aglycone | Glucosylated teicoplanin aglycone | 20 | [17] |
Note: GtfB and GtfE are from the vancomycin and chloroeremomycin biosynthetic pathways but have been shown to act on the teicoplanin aglycone, providing insights into the kinetics of these types of reactions.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the teicoplanin biosynthetic pathway. These are intended as a guide and would require optimization for specific laboratory conditions.
Gene Knockout in Actinoplanes teichomyceticus (General Approach)
-
Design of Guide RNAs (gRNAs): Design two gRNAs flanking the gene of interest to induce double-strand breaks and subsequent deletion of the gene.
-
Vector Construction: Clone the gRNAs into a suitable CRISPR-Cas9 expression vector for actinomycetes. This vector should also contain a selection marker.
-
Protoplast Transformation: Prepare protoplasts of A. teichomyceticus and transform them with the CRISPR-Cas9 vector via polyethylene glycol (PEG)-mediated transformation.
-
Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.
-
Screening for Deletions: Screen the resulting colonies by PCR using primers that anneal outside the targeted gene region. A smaller PCR product compared to the wild type indicates a successful deletion.
-
Curing of the CRISPR Plasmid: To obtain a marker-free mutant, the CRISPR-Cas9 plasmid can be cured by growing the mutant strain in the absence of selection pressure.
Heterologous Expression of Teicoplanin Biosynthetic Genes
Heterologous expression in a more genetically tractable host, such as Streptomyces coelicolor, is a common strategy to characterize the function of biosynthetic genes.[1]
-
Gene Cloning: Clone the gene of interest from the tei cluster into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong, constitutive, or inducible promoter.
-
Transformation of Streptomyces: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation.
-
Cultivation and Product Analysis: Cultivate the recombinant Streptomyces strain under conditions that favor secondary metabolite production.
-
Extraction and Analysis: Extract the culture broth and/or mycelium with a suitable organic solvent. Analyze the extracts for the presence of the expected product or intermediate using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
In Vitro Assay for Glycosyltransferase Activity
In vitro assays are crucial for characterizing the enzymatic activity and substrate specificity of the tailoring enzymes.
-
Protein Expression and Purification: Express the glycosyltransferase gene (e.g., tGtfA or tGtfB) in E. coli as a tagged protein (e.g., with a His-tag) and purify it using affinity chromatography.
-
Assay Mixture: Prepare a reaction mixture containing:
-
Purified glycosyltransferase
-
Teicoplanin aglycone (substrate)
-
UDP-N-acetylglucosamine (sugar donor)
-
Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors like MgCl2)
-
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).
-
Product Detection and Quantification: Analyze the reaction mixture by HPLC to separate the glycosylated product from the substrate. The identity of the product can be confirmed by MS. The amount of product formed over time can be used to determine kinetic parameters.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in teicoplanin biosynthesis research.
Biosynthetic Pathway of Teicoplanin A2
Caption: Overview of the Teicoplanin A2 biosynthetic pathway.
Regulatory Cascade of Teicoplanin Biosynthesis
Caption: Regulatory cascade controlling teicoplanin biosynthesis.
Experimental Workflow for Characterizing a Biosynthetic Gene
Caption: Workflow for functional characterization of a teicoplanin gene.
References
- 1. Heterologous Expression Reveals Ancient Properties of Tei3—A VanS Ortholog from the Teicoplanin Producer Actinoplanes teichomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 3. Exploring modular reengineering strategies to redesign the teicoplanin non-ribosomal peptide synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of heterologous promoters for genetic analysis of Actinoplanes teichomyceticus--Producer of teicoplanin, drug of last defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. CN106589075B - Purification method of teicoplanin - Google Patents [patents.google.com]
- 10. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 11. WO2013068517A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 12. Determination of teicoplanin concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. New test: Teicoplanin Assay | Synnovis [synnovis.co.uk]
- 16. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Teicoplanin A2-4 Formulation: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Teicoplanin A2-4
This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a principal active component of the glycopeptide antibiotic Teicoplanin. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of drug formulations, offering key data, detailed experimental methodologies, and visual representations of workflows to facilitate further investigation and application.
This compound, a member of the Teicoplanin A2 complex, exhibits broad-spectrum activity against Gram-positive bacteria. However, its complex structure presents challenges in formulation development, making a comprehensive understanding of its solubility and stability profiles paramount for ensuring therapeutic efficacy and safety.
Solubility Profile of this compound
The solubility of this compound is a critical determinant of its bioavailability and formulation design. While extensive quantitative data for the isolated A2-4 component is limited in publicly available literature, existing studies on the Teicoplanin complex provide valuable insights.
Qualitative Solubility:
This compound is known to be soluble in several organic solvents. This characteristic is crucial for the preparation of stock solutions and for certain analytical procedures.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Quantitative Solubility of the Teicoplanin Complex:
Quantitative solubility data is primarily available for the entire Teicoplanin complex. These values offer a foundational understanding for formulation development.
Table 2: Quantitative Solubility of the Teicoplanin Complex
| Solvent | Concentration | Reference |
| Water | 10 mg/mL | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~0.25 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~0.15 mg/mL |
It is important to note that the solubility of Teicoplanin components can be influenced by factors such as pH and temperature. Further dedicated studies on the isolated this compound are necessary to establish a precise and comprehensive solubility profile.
Stability of this compound
The stability of this compound is a critical quality attribute that can impact its therapeutic potency and safety. Degradation of the molecule can lead to loss of efficacy and the formation of potentially harmful impurities.
The Teicoplanin complex is susceptible to degradation through hydrolysis, particularly under acidic conditions. Studies have also indicated that the molecule can undergo oxidation and dechlorination.
A notable study on the stability of Teicoplanin in a 5% dextrose intravenous infusion demonstrated that the drug remains chemically stable for at least six days when stored at 4°C. Furthermore, Teicoplanin has been shown to be stable when added to pediatric parenteral nutrition solutions.
Experimental Protocols
The following sections outline detailed methodologies for conducting solubility and stability studies on this compound, based on established principles and techniques reported in the literature.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For aqueous systems, use buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each solvent in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Separate the supernatant from the undissolved solid by centrifugation at a high speed, followed by careful filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
Stability Study: Forced Degradation
Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 60-80°C).
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Assay of this compound: Quantify the remaining concentration of the parent drug to determine the extent of degradation.
-
Impurity Profiling: Monitor the formation of degradation products. The peak areas of the degradation products can be used to assess their relative amounts.
-
Mass Balance: Ensure that the sum of the assay of the parent drug and the impurities is close to 100% to account for all degradation products.
-
Kinetic Analysis: Plot the natural logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each stress condition.
-
Visualizing Experimental Workflows
To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining the Equilibrium Solubility of this compound.
Caption: Workflow for Forced Degradation Stability Study of this compound.
Conclusion
This technical guide consolidates the current understanding of the solubility and stability of this compound. While qualitative data provides a solid starting point, the need for comprehensive quantitative studies on the isolated A2-4 component is evident. The detailed experimental protocols and visual workflows presented herein offer a robust framework for researchers to conduct further investigations. A more profound understanding of these physicochemical properties will undoubtedly accelerate the development of stable and effective formulations of this important antibiotic, ultimately benefiting patients worldwide.
Spectroscopic Analysis of Teicoplanin A2-4 for Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a complex glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. It consists of a mixture of five major lipoglycopeptide components, designated A2-1 through A2-5, which share the same peptide core but differ in the fatty acid side chain attached to a glucosamine residue.[1] Teicoplanin A2-4, specifically, is characterized by the presence of an 8-methyldecanoyl N-acyl group.[1] Accurate identification and quantification of individual components like A2-4 are critical for quality control, pharmacokinetic studies, and drug development. This guide provides an in-depth overview of the core spectroscopic techniques—namely Mass Spectrometry (MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the analysis of this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.
Physicochemical and Spectroscopic Properties
The accurate identification of this compound relies on its unique physicochemical properties and spectroscopic fingerprint. Due to its structural similarity to component A2-5, chromatographic separation is essential prior to spectroscopic analysis.
| Property | Data | Reference(s) |
| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [2][3][4] |
| Molecular Weight | 1893.7 g/mol | [2][3][4] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO, DMF, methanol, and ethanol | [3] |
| UV Wavelength (HPLC) | 220 nm or 279 nm | [5][6][7] |
Table 1: Physicochemical Properties of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the separation and quantification of teicoplanin components. The distinct hydrophobicities of the different fatty acid side chains allow for their separation on a reverse-phase column.
Experimental Protocol: HPLC-UV Analysis
This protocol is a composite based on established methods for teicoplanin analysis.[5][7][8]
-
Sample Preparation:
-
Accurately weigh and dissolve the teicoplanin reference standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
For plasma or serum samples, perform protein precipitation by adding acetonitrile (e.g., in a 1:3 sample-to-solvent ratio).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for injection. An internal standard (e.g., polymyxin B) may be added prior to precipitation for improved quantitative accuracy.[5][7]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of sodium dihydrogen phosphate (NaH₂PO₄) buffer and acetonitrile (e.g., 78:22, v/v), with the pH adjusted to be acidic.[5][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different teicoplanin A2 components based on their retention times relative to a reference standard.
-
Quantification is achieved by integrating the peak area for this compound and comparing it against a calibration curve constructed from standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices. It allows for the confirmation of molecular weight and the generation of specific fragmentation patterns.
Quantitative Data: Mass Spectrometry
This compound and A2-5 are isomers and are often analyzed together. The precursor and product ions listed below are used for their specific detection in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value (m/z) | Ion Type | Reference(s) |
| Precursor Ion | 947.7 | [M+2H]²⁺ | [9] |
| Product Ion 1 | 330.1 | Quantitative Ion | [9] |
| Product Ion 2 | 203.9 | Qualitative/Confirmatory Ion | [9] |
| Alternative Ion | 968.78412 | [M+HCOOH+H]²⁺ (doubly charged adduct) | [10] |
Table 2: LC-MS/MS Parameters for this compound/A2-5 Identification.
Experimental Protocol: LC-MS/MS Analysis
This protocol is synthesized from validated methods for teicoplanin quantification.[9][10][11]
-
Sample Preparation:
-
Follow the same sample preparation and protein precipitation steps as described for the HPLC-UV protocol. Dilute the final supernatant with mobile phase if necessary.
-
-
LC Conditions:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reverse-phase column (e.g., Hypersil Gold C8 or Agilent SB C18).[9][12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then return to initial conditions for re-equilibration.
-
Column Temperature: 35-40 °C.
-
-
MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Spray Voltage: ~3.5-4.0 kV.
-
Sheath Gas / Drying Gas Temperature: 300-325 °C.
-
Nebulizer Gas Pressure: ~35 psi.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set the instrument to monitor the transitions listed in Table 2. Optimize collision energy (CE) and fragmentor voltage (FV) for each transition to maximize signal intensity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of molecules. While detailed, assigned ¹H and ¹³C NMR data specifically for the isolated this compound component are not widely published, NMR has been instrumental in studying the teicoplanin complex as a whole. Biosynthetic studies have used ¹³C-labeled glucose to trace the origins of the carbon atoms in the teicoplanin backbone and its sugar moieties, confirming the derivation of specific amino acids from precursors like acetate and tyrosine.[13][14] For definitive identification of a novel or uncharacterized sample as this compound, 2D NMR experiments (such as COSY, HSQC, and HMBC) on a purified fraction would be required to assign the full spin system and confirm the structure of the 8-methyldecanoyl side chain.
Visualized Workflows and Relationships
To clarify the relationships and analytical processes, the following diagrams are provided.
Caption: Relationship of Teicoplanin A2 components.
Caption: General workflow for spectroscopic identification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. toku-e.com [toku-e.com]
- 4. glpbio.com [glpbio.com]
- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. doc.rero.ch [doc.rero.ch]
- 11. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Biosynthetic studies of the glycopeptide teicoplanin by (1)H and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Teicoplanin A2-4: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide details the historical discovery and subsequent isolation of Teicoplanin A2-4, a key component of the Teicoplanin glycopeptide antibiotic complex. It provides a comprehensive overview of the methodologies employed, from the initial fermentation and extraction to the fine-resolution chromatographic separation of the individual A2 components.
Discovery and Producing Organism
Teicoplanin was first discovered in the mid-1970s by researchers at the Lepetit Research Laboratories in Italy. The antibiotic complex was isolated from the fermentation broth of a novel actinomycete strain, identified as Actinoplanes teichomyceticus. This microorganism, found in a soil sample from India, produces a mixture of closely related glycopeptide antibiotics. The initial crude extract, termed "teichomycin," was later renamed Teicoplanin.
The Teicoplanin complex consists of three main groups of factors: A1, A2, and A3. The most significant of these is the Teicoplanin A2 complex, which accounts for the majority of the antibiotic activity. This A2 complex is itself a mixture of five structurally similar compounds, designated A2-1 through A2-5, which differ only in the structure of the fatty acid side chain attached to their glucosamine moiety. This compound is one of these five critical components.
Overall Isolation and Purification Workflow
The industrial production and isolation of Teicoplanin, and specifically its A2-4 component, follows a multi-step process designed to separate the antibiotic complex from the fermentation broth and then resolve its individual components.
Detailed Experimental Protocols
Fermentation and Initial Extraction
The production of Teicoplanin begins with the submerged fermentation of Actinoplanes teichomyceticus. While specific industrial fermentation media are proprietary, typical laboratory-scale production involves complex media rich in carbohydrates and nitrogen sources.
Protocol for Initial Recovery:
-
Mycelial Removal: The fermented broth is first treated to separate the mycelial biomass. This is typically achieved by adjusting the pH to an alkaline value (e.g., pH 11.0) to aid in flocculation, followed by filtration using a filter press or centrifugation.
-
Adsorption: The clarified broth is then passed through a column packed with a non-ionic polymeric adsorbent resin, such as Amberlite XAD-7 or Diaion HP-20. The Teicoplanin complex adsorbs to the resin.
-
Washing: The column is washed with water to remove salts and hydrophilic impurities.
-
Elution: The Teicoplanin complex is eluted from the resin using an organic solvent mixture, typically aqueous acetone or aqueous methanol.
-
Concentration: The eluate is concentrated under vacuum to remove the organic solvent, yielding a crude Teicoplanin precipitate.
Chromatographic Separation of this compound
The separation of the individual Teicoplanin A2 components is the most challenging step and relies on high-performance liquid chromatography (HPLC). This is often a two-step process involving an initial separation of the A2 complex followed by a high-resolution separation of its five subcomponents.
Protocol for Preparative HPLC Separation:
-
Isolation of the A2 Complex: The crude Teicoplanin is dissolved and subjected to preparative reverse-phase HPLC.
-
Column: A C18 silica gel column (e.g., 50 x 250 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium phosphate or acetate).
-
Detection: UV at 280 nm.
-
Procedure: Fractions corresponding to the main Teicoplanin A2 peak are collected.
-
-
Isolation of the A2-4 Subcomponent: The collected A2 fractions are pooled, concentrated, and subjected to a second, higher-resolution preparative HPLC.
-
Column: A high-efficiency C18 column with a smaller particle size (e.g., 5 µm).
-
Mobile Phase: A shallow, isocratic or very slow gradient elution is employed to achieve baseline separation of the five A2 components. A typical mobile phase might be a mixture of acetonitrile and 25 mM ammonium acetate buffer (e.g., 18:82 v/v) at a controlled pH.
-
Flow Rate: Optimized for maximum resolution, typically in the range of 10-20 mL/min for semi-preparative columns.
-
Procedure: The peak corresponding to this compound is carefully collected. The collected fraction is then desalted and lyophilized to yield the purified component.
-
Quantitative Data and Purity
The yield and purity of Teicoplanin and its components vary significantly based on the fermentation conditions and the efficiency of the purification process. The following table provides representative data for the separation of the A2 complex.
| Parameter | Value | Reference |
| Teicoplanin A2 Complex (% of total) | 80 - 90% | |
| Teicoplanin A3 Complex (% of total) | < 10% | |
| Teicoplanin A1 Complex (% of total) | < 10% |
The relative abundance of the five major components within a typical Teicoplanin A2 complex is summarized below.
| Component | Relative Abundance (%) |
| Teicoplanin A2-1 | ~15% |
| Teicoplanin A2-2 | ~30% |
| Teicoplanin A2-3 | ~20% |
| This compound | ~15% |
| Teicoplanin A2-5 | ~20% |
Mechanism of Action
Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is central to its efficacy against Gram-positive bacteria.
This compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of nascent peptidoglycan precursors. This binding sterically hinders the two key enzymes responsible for cell wall construction:
-
Transglycosylase: This enzyme is responsible for elongating the glycan chains.
-
Transpeptidase: This enzyme is responsible for cross-linking the peptide side chains.
By preventing these processes, Teicoplanin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This targeted action makes it a powerful therapeutic agent against a range of Gram-positive pathogens.
Teicoplanin A2-4: A Technical Guide to its Antiviral Activity Against Enveloped Viruses
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic traditionally used against serious Gram-positive bacterial infections, has emerged as a promising broad-spectrum antiviral agent.[1][2] Comprising a complex of five major lipoglycopeptide structures (A2-1 to A2-5), Teicoplanin exhibits significant in vitro activity against a range of enveloped viruses, including coronaviruses, filoviruses, and retroviruses.[3] Its primary mechanism of action involves inhibiting viral entry into the host cell by targeting the host endosomal protease, Cathepsin L (CTSL).[4][5] This action prevents the necessary proteolytic cleavage of viral surface glycoproteins, a critical step for membrane fusion and the release of the viral genome. This guide provides a comprehensive overview of the quantitative antiviral data, the molecular mechanisms of action, and detailed experimental protocols relevant to the study of Teicoplanin's antiviral properties.
Mechanism of Antiviral Action
Teicoplanin's principal antiviral effect is not directed at the virus itself but at a host-cell factor crucial for the lifecycle of many enveloped viruses. The drug primarily acts as an inhibitor of viral entry.[1][6]
2.1 Inhibition of Cathepsin L (CTSL)
Many enveloped viruses, including SARS-CoV, MERS-CoV, Ebola virus, and SARS-CoV-2, utilize the host cell's endocytic pathway to gain entry.[1][5] After binding to a cell surface receptor (e.g., ACE2 for SARS-CoV-2), the virus-receptor complex is internalized into an endosome. For the viral genome to be released into the cytoplasm, the viral envelope must fuse with the endosomal membrane. This fusion process is often triggered by the proteolytic cleavage of the viral surface glycoproteins (e.g., the Spike protein in coronaviruses) by host proteases within the late endosome/lysosome.[4]
Teicoplanin specifically inhibits the enzymatic activity of Cathepsin L, a key cysteine protease located in these compartments.[4][5][6] By blocking CTSL, Teicoplanin prevents the essential priming of the viral glycoprotein, thereby halting the fusion process and trapping the virus within the endosome, effectively neutralizing the infection at an early stage.[1] This mechanism is supported by findings that the cleavage site for CTSL is highly conserved among various coronaviruses, suggesting a broad applicability of Teicoplanin.[4][5]
2.2 Other Proposed Mechanisms
While CTSL inhibition is the most well-documented mechanism, some studies suggest additional modes of action. Certain Teicoplanin derivatives have been shown to inhibit the binding of the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) to the ACE2 receptor, suggesting a potential to block viral attachment, a step prior to entry.[7][8] Another proposed, though less substantiated, mechanism is the inhibition of the viral main protease (3CLpro), which would affect a later stage of the viral lifecycle involving polyprotein processing.[2][9]
References
- 1. Teicoplanin: an alternative drug for the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin—A New Use for an Old Drug in the COVID-19 Era? [mdpi.com]
- 3. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incacare.live [incacare.live]
- 5. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Teicoplanin derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for Teicoplanin A2-4 Quantification
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a range of Gram-positive bacteria. It is a complex mixture of several closely related components, with the Teicoplanin A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) being the most abundant and clinically significant. Accurate quantification of the individual components, particularly A2-4, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document provides a detailed application note and a comprehensive protocol for the quantification of Teicoplanin A2-4 using High-Performance Liquid Chromatography (HPLC).
Teicoplanin consists of a mixture of five major components designated A2-1, A2-2, A2-3, A2-4, and A2-5, and a more polar component, A3-1.[1] All components are glycopeptide analogs with molecular weights ranging from 1564.3 to 1907.7.[1] The A2-2 component typically represents more than half of the antibiotic mixture.[2]
Experimental Protocols
This section details the methodologies for the quantification of this compound, including sample preparation and HPLC analysis.
Sample Preparation
The preparation of samples is a critical step to ensure the accuracy and reproducibility of the HPLC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, serum, pharmaceutical formulations).
For Biological Matrices (Plasma/Serum):
-
Protein Precipitation:
-
To 100 µL of plasma or serum sample, add 200 µL of a precipitating agent such as acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma or serum sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the Teicoplanin components with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC injection.
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the lyophilized powder or measure a precise volume of the liquid formulation.
-
Dissolve the sample in a suitable solvent, typically the mobile phase, to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC parameters are provided as a starting point and may be optimized for specific instruments and applications.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., sodium phosphate). The exact ratio should be optimized for best separation. One example is a mobile phase consisting of NaH2PO4 buffer and acetonitrile (78:22, v/v).[4][5] Another reported mobile phase is acetonitrile:methanol (50:50, v/v).[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | UV detection at 214 nm, 220 nm, 240 nm, or 279 nm.[1][2][3][4] The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Internal Standard | An internal standard such as polymyxin B can be used to improve the accuracy and precision of the quantification.[4] |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the HPLC analysis of Teicoplanin components.
Table 1: Chromatographic Parameters and Linearity
| Component | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Teicoplanin A2-2 | ~27.5 | 7.8 - 500 | 1.0000 | [4] |
| Teicoplanin (total) | - | 70.0 - 120.0 | 0.999 | [1] |
| Teicoplanin (total) | - | 1 - 100 | - | [6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1.0 µg/mL for total Teicoplanin | [6] |
| 7.81 mg/L for Teicoplanin A2-2 | [4] | |
| Accuracy (Recovery) | 93.92 - 110.7% | [4] |
| Mean recovery of 104.7 ± 14.8% for Teicoplanin A2-2 | [4] | |
| Precision (RSD) | Intra-day: < 1.0% | [7] |
| Inter-day: < 1.0% | [7] | |
| Within- and between-run precision of 3.69 - 13.8% | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various matrices. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals. Method validation according to ICH guidelines is essential before implementation for routine analysis. The flexibility of HPLC allows for modifications to the method to suit specific analytical needs, ensuring accurate and precise results for both research and quality control purposes.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Identification and Quantification of Teicoplanin A2-4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several active components, primarily the A2 group (A2-1 to A2-5). Teicoplanin A2-4 is one of the key constituents. Accurate identification and quantification of individual components like A2-4 are crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control in drug manufacturing. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices.
Introduction
Teicoplanin is utilized for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][] The therapeutic efficacy and safety of teicoplanin are closely related to its plasma concentrations. Due to significant inter-individual pharmacokinetic variability, TDM is recommended.[4][5] LC-MS/MS offers superior specificity and sensitivity compared to immunoassays for quantifying teicoplanin and its components.[1][4][6] This document provides a detailed protocol for the identification and quantification of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: General workflow for this compound analysis.
Structure of this compound
Teicoplanin A2 is a complex of five major components (A2-1 to A2-5) that share the same glycopeptide core but differ in the acyl side chain attached to a glucosamine residue.[7] this compound specifically has an 8-methyldecanoyl side chain.[8]
Caption: Simplified structure of this compound.
Protocols
Protocol 1: Sample Preparation from Human Serum/Plasma
-
Sample Thawing: Thaw frozen serum or plasma samples at room temperature.
-
Internal Standard Spiking: To 50 µL of the sample, add 150 µL of an internal standard (IS) solution (e.g., vancomycin or ristocetin in a suitable solvent).[2][9]
-
Protein Precipitation: Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 18,260 x g) for 5 minutes to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant 1:1 with the initial mobile phase (e.g., eluent A).[9]
-
Final Centrifugation: Vortex the diluted supernatant for 3 minutes and centrifuge at a lower speed (e.g., 1910 x g) for 5 minutes.[9]
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.[1][10]
-
Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, Hypersil Gold C8).[4][11]
-
Mobile Phase A: Water with an additive like formic acid or a buffer like sodium dihydrogen phosphate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient elution to separate this compound from other components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
System: A tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[12]
-
Scan Type: Multiple Reaction Monitoring (MRM).[12]
-
Precursor and Product Ions: The specific m/z transitions for this compound should be optimized. Based on available literature, the precursor ion for this compound/A2-5 is m/z 947.7.[12] Product ions can be selected from fragments like m/z 330.1 and m/z 203.9.[12]
-
Collision Energy (CE) and other parameters: These need to be optimized for the specific instrument being used to achieve the best signal intensity.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published LC-MS/MS methods for teicoplanin analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (mg/L) | 1.56–100.0[11][13] | 2.5–150[10] | 3.9–52.9[14] | 0-200 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) (mg/L) | 1.00[11][13] | 2.5 (total), 0.1 (unbound)[10] | 0.72[14] | 1 µg/mL[2] |
| Lower Limit of Detection (LLOD) (mg/L) | 0.33[11][13] | Not Reported | 0.13[14] | 0.2 µg/mL[2] |
| Imprecision (%CV) | <15% | <5.97% (total), <7.17% (unbound)[10] | <12%[14] | Not Specified |
| Accuracy/Bias (%) | Within ±15% | 107% (total), 108% (unbound)[10] | 99.6% - 109%[4][5] | Not Specified |
| Recovery (%) | >85% | >93%[1] | Not Specified | >93%[2] |
| Internal Standard | Vancomycin[11] | Not Specified | Vancomycin[14] | Ristocetin[1][2] |
Fragmentation of Teicoplanin
Caption: Simplified fragmentation of this compound.
Conclusion
The described LC-MS/MS methodology provides a sensitive, specific, and reliable approach for the identification and quantification of this compound in biological samples. This method is well-suited for applications in therapeutic drug monitoring, clinical research, and pharmaceutical quality control, enabling precise dose adjustments and ensuring drug efficacy and safety. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doc.rero.ch [doc.rero.ch]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. idcmjournal.org [idcmjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes: In Vitro Cell-Based Assays for Teicoplanin A2-4 Cytotoxicity
Introduction
Teicoplanin is a glycopeptide antibiotic complex used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a mixture of five major components (A2-1 to A2-5), with Teicoplanin A2-4 being a significant constituent.[4][5] The primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1][6][7][8] While highly effective against bacteria, it is crucial for drug development and safety assessment to characterize the potential cytotoxic effects of this compound on mammalian cells. These application notes provide detailed protocols for three common in vitro cell-based assays to quantify the cytotoxicity of this compound: the MTT, LDH, and Caspase-3/7 assays.
Mechanism of Action (Antibacterial)
Teicoplanin's antibacterial efficacy stems from its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][9] This binding sterically hinders two critical enzymes involved in cell wall construction: peptidoglycan polymerase (preventing glycan chain elongation) and transpeptidase (preventing the cross-linking of peptide chains).[6][8] The resulting unstable cell wall cannot withstand internal osmotic pressure, leading to bacterial cell lysis and death.[6] The cytotoxic mechanism in mammalian cells is less defined, but high concentrations have been shown to reduce cell viability.[2][3][10][11]
Experimental Protocols
A generalized workflow for assessing cytotoxicity is presented below. It begins with standardized cell culture and treatment, followed by specific procedures for each assay type.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01N HCl) to each well to dissolve the formazan crystals.[13][16]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[17][18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional controls:
-
Supernatant Collection: After incubation, centrifuge the plate at ~1000 RPM for 5 minutes to pellet any cells.[20] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][20]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the absorbance values from the experimental, untreated, and maximum LDH release controls.
-
% Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)] * 100
-
Caspase-3/7 Apoptosis Assay
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key effector enzymes in the apoptotic cascade.[21][22] The assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[22] This cleavage releases a signal (light or fluorescence) that is proportional to the amount of active caspase in the sample.[22][23]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. A positive control (cells treated with a known apoptosis inducer like staurosporine) should be included.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate with a lysis/assay buffer.[21][22]
-
Reagent Addition: Add a volume of the prepared caspase reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).
-
Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[24] The single reagent addition lyses the cells and initiates the caspase reaction.[22]
-
Measurement: Measure the resulting luminescent or fluorescent signal using a microplate reader.[24][25]
-
Analysis: The signal intensity is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change over the untreated control.
Data Presentation
The following table summarizes published data on the cytotoxic effects of Teicoplanin on various cell lines after a 24-hour exposure, as determined by the MTT assay.[2][10][11] The data indicates a biphasic effect: proliferation at lower concentrations and cytotoxicity at higher concentrations in a dose-dependent manner.[2][10][11]
| Cell Line | Maximum Proliferation Concentration (µg/mL) | Cytotoxicity Threshold (µg/mL) | % Viability at 11,000 µg/mL |
| CHO (Chinese Hamster Ovary) | 1,000 | > 2,000 | 0.3% |
| MCF-7 (Human Breast Cancer) | 400 | > 6,000 | 52.4% |
| Jurkat (Human T-cell Leukemia) | 200 | > 400 | 5.2% |
Data summarized from Kashkolinejad-Koohi et al., 2015.[2][10][11]
Apoptotic Signaling Pathway
While the specific signaling pathway for Teicoplanin-induced cytotoxicity in mammalian cells is not fully elucidated, apoptosis is a common mechanism of cell death induced by chemical compounds. The Caspase-3/7 assay directly measures the final execution phase of apoptosis. This phase can be triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases like Caspase-3 and Caspase-7.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. glpbio.com [glpbio.com]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effects of teicoplanin on cell number of cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 23. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 24. moleculardevices.com [moleculardevices.com]
- 25. stemcell.com [stemcell.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Teicoplanin A2-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) modeling of Teicoplanin, with a specific focus on the A2-4 component. Teicoplanin is a glycopeptide antibiotic crucial in treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Understanding its PK/PD profile is essential for optimizing dosing regimens to maximize efficacy and minimize resistance.
Introduction to Teicoplanin and its Components
Teicoplanin is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.[1] The A2 group constitutes the primary active portion of the drug. While the components share a common glycopeptide core, they differ in the fatty acid side chains, which influences their lipophilicity and, consequently, their pharmacokinetic properties.[2][3] Although studies have shown pharmacokinetic differences between the A2 components, some research suggests that monitoring the total teicoplanin concentration is generally sufficient for clinical purposes, as the plasma concentrations of the main components are strongly correlated.[4]
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and bacterial death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetics of individual teicoplanin components in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Step Chromatographic Protocol for the Purification of Teicoplanin A2-4 from Fermentation Broth
Introduction
Teicoplanin is a crucial glycopeptide antibiotic used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is produced as a complex of several closely related factors by Actinoplanes teichomyceticus. The main components are five closely related molecules designated as Teicoplanin A2-1 through A2-5 (T-A2-1 to T-A2-5), which differ only in the acyl side chains attached to the glucosamine moiety. Teicoplanin A2-4 is one of the most active components. The structural similarity among these components presents a significant challenge for purification. This application note details a robust, multi-step chromatographic strategy for the isolation and purification of this compound from raw fermentation broth, designed for researchers and professionals in drug development and manufacturing.
Principle
This protocol employs a sequential, three-stage chromatographic process to achieve high purity of this compound.
-
Capture Step - Affinity Chromatography: The initial capture from the clarified fermentation broth utilizes affinity chromatography. This method offers high selectivity by using a ligand that specifically binds to the Teicoplanin molecules, allowing for significant purification in a single step by separating the target from a majority of the broth's contaminants.
-
Intermediate Purification - Hydrophobic Interaction Chromatography (HIC): Following the initial capture, HIC is used to separate the Teicoplanin complex from other hydrophobic and less polar impurities. This technique separates molecules based on their hydrophobicity using a salt gradient; high salt concentrations promote binding to the HIC resin, and a decreasing salt gradient facilitates selective elution.
-
Polishing Step - Preparative Reversed-Phase HPLC (RP-HPLC): The final and most critical step is the high-resolution separation of the individual Teicoplanin A2 components using preparative RP-HPLC. This step leverages the subtle differences in the hydrophobicity of the A2 components' fatty acid side chains to achieve baseline separation and isolate the target A2-4 factor.
Visualized Experimental Workflow
The overall purification strategy is outlined in the workflow diagram below.
Caption: Workflow for this compound Purification.
Experimental Protocols
1. Materials and Reagents
-
Equipment: Centrifuge, filtration apparatus (0.45 µm), chromatography system (e.g., ÄKTA), preparative HPLC system with a UV detector, analytical HPLC system.
-
Chromatography Media:
-
Affinity Resin: (e.g., N-acetyl-D-Ala-D-Ala agarose)
-
HIC Resin: (e.g., Phenyl Sepharose)
-
Preparative RP Column: C18 column (e.g., 250 x 20 mm, 10 µm particle size)
-
-
Reagents: Sodium phosphate, sodium chloride, ammonium sulfate, acetonitrile (ACN), trifluoroacetic acid (TFA), sodium hydroxide, hydrochloric acid, water for injection (WFI) or equivalent.
2. Protocol: Step-by-Step Methodology
Step 1: Fermentation Broth Pre-treatment
-
Harvest the fermentation broth containing Teicoplanin.
-
Centrifuge the broth at 8,000 x g for 30 minutes at 4°C to pellet cells and large debris.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates. The resulting clarified supernatant is the loading material for the first chromatography step.
Step 2: Capture via Affinity Chromatography
-
Column Equilibration: Equilibrate the affinity column with 5 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Loading: Load the clarified supernatant onto the equilibrated column at a linear flow rate of 100 cm/h.
-
Washing: Wash the column with 10 CV of binding buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound Teicoplanin complex with an appropriate elution buffer (e.g., 50 mM sodium phosphate, 1.5 M NaCl, pH 7.0). Collect the eluate in fractions.
-
Pooling: Pool the fractions containing the Teicoplanin complex based on UV absorbance.
Step 3: Intermediate Purification via HIC
-
Sample Preparation: Add ammonium sulfate to the pooled eluate from the affinity step to a final concentration of 1.0 M to promote binding to the HIC resin.
-
Column Equilibration: Equilibrate the HIC column with 5 CV of HIC binding buffer (e.g., 50 mM sodium phosphate, 1.0 M ammonium sulfate, pH 7.0).
-
Loading: Load the sample onto the HIC column.
-
Elution Gradient: Elute the bound proteins using a linear gradient from HIC binding buffer (Buffer A) to HIC elution buffer (Buffer B: 50 mM sodium phosphate, pH 7.0). The gradient should run from 0% to 100% B over 10 CV.
-
Fraction Collection: Collect fractions across the gradient and identify those containing the Teicoplanin complex via analytical HPLC. Pool the relevant fractions.
Step 4: Polishing via Preparative RP-HPLC
-
Sample Preparation: Desalt the pooled fractions from the HIC step using diafiltration or a desalting column, exchanging the buffer for the initial RP-HPLC mobile phase.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase condition (e.g., 85% Mobile Phase A: 0.1% TFA in water; 15% Mobile Phase B: 0.1% TFA in ACN).
-
Injection and Separation: Inject the sample onto the column. Elute using a shallow linear gradient, for example, from 15% to 35% Mobile Phase B over 60 minutes. The slow gradient is critical for resolving the individual A2 components.
-
Detection & Fractionation: Monitor the elution profile at 280 nm. Collect fractions corresponding to the specific peak of this compound. The typical elution order is A2-1, A2-2, A2-3, A2-4, and A2-5.
-
Final Formulation: Pool the high-purity A2-4 fractions. Lyophilize or buffer-exchange into a suitable storage solution.
Data and Performance
The following tables summarize the expected quantitative results at each stage of the purification process. The values are representative and may vary based on fermentation titer and specific operating conditions.
Table 1: Summary of this compound Purification Stages
| Purification Step | Purity of T-A2 Complex (%) | Yield of T-A2 Complex (%) | Key Impurities Removed |
| Clarified Broth | ~1-5% | 100% | Cells, insoluble media components |
| Affinity Chromatography | ~70-80% | ~90% | Water-soluble proteins, media salts |
| HIC | ~90-95% | ~85% (cumulative) | Hydrophobic proteins, colored impurities |
| Preparative RP-HPLC | >98% (for A2-4) | ~70% (cumulative for A2-4) | Other Teicoplanin A2 components |
Table 2: Preparative RP-HPLC Operating Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 15-35% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 280 nm |
| Loading per Run | ~150 mg of Teicoplanin Complex |
Logical Relationship Diagram
The diagram below illustrates the decision-making and quality control logic embedded in the polishing step.
Caption: QC Logic for the Preparative HPLC Step.
Application Notes and Protocols for Crystallization of Teicoplanin A2-4 for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Teicoplanin A2-4, a key component of the teicoplanin complex, for the purpose of structural analysis. Due to the inherent challenges in directly crystallizing teicoplanin, the primary method detailed here is the carrier protein strategy, which has been successfully employed for the structural determination of the closely related Teicoplanin A2-2.
Introduction
Teicoplanin is a glycopeptide antibiotic used against multi-resistant Gram-positive bacterial infections. It functions by inhibiting bacterial cell-wall biosynthesis. The teicoplanin complex consists of five major lipoglycopeptide components (A2-1 to A2-5), which differ by the acyl side chains attached to a glucosamine residue.[1][2][3] Understanding the three-dimensional structure of these components is crucial for the development of new antibiotics to combat emerging resistance.
Direct crystallization of teicoplanin has proven to be difficult. A successful approach has been the use of a carrier protein strategy.[4][5][6] This involves covalently linking a peptide ligand that binds to teicoplanin to a larger, more crystallizable protein such as Maltose-Binding Protein (MBP), Ubiquitin, or T4 Lysozyme (T4L). The resulting stable complex can then be subjected to crystallization trials. This document outlines the protocols for this strategy, adapted for this compound.
Crystallization Strategy: The Carrier Protein Approach
The carrier protein strategy enhances the probability of obtaining high-quality crystals by providing a larger, stable surface for crystal lattice formation.[4][7] The general workflow involves the expression and purification of a carrier protein fused to a peptide that mimics the bacterial cell-wall target of teicoplanin (e.g., Lys-D-Ala-D-Ala). This compound is then co-crystallized with this fusion protein.
Figure 1: Experimental workflow for the crystallization of this compound using the carrier protein strategy.
Quantitative Data from Teicoplanin A2-2 Crystallization Studies
The following tables summarize the successful crystallization conditions reported for Teicoplanin A2-2 complexes, which serve as a starting point for this compound crystallization trials.
Table 1: Crystallization Conditions for MBP-Peptide-Teicoplanin Complex [4]
| Parameter | Value |
| Carrier Protein | Maltose-Binding Protein (MBP) |
| Fused Peptide | Lys-D-Ala-D-Ala |
| Complex Concentration | 10 mg/mL |
| Complex Buffer | 8 mM HEPES, 10 mM NaCl, pH 7.0 |
| Reservoir Solution | 0.2 M Zinc Acetate, 0.1 M Sodium Cacodylate, pH 6.5, 16% PEG 8000 |
| Method | Vapor Diffusion |
| Resolution | 2.05 Å |
Table 2: Crystallization Conditions for T4L-Peptide-Teicoplanin A2-2 Complex [6]
| Parameter | Value |
| Carrier Protein | T4 Lysozyme (T4L) |
| Fused Peptide | Pmh-dPro-Aib-dAla-dAla |
| Complex Concentration | 20 mg/mL |
| Teicoplanin:Fusion Ratio | 1.5:1 |
| Reservoir Solution | 0.2 M Dibasic Potassium Phosphate, 19% PEG 3350 |
| Method | Hanging Drop Vapor Diffusion |
| Resolution | 2.3 Å |
Detailed Experimental Protocols
Protocol 1: Preparation of the Carrier Protein-Peptide Fusion
This protocol is a general guideline for the expression and purification of a carrier protein fused to a teicoplanin-binding peptide. The specific carrier protein (e.g., MBP, T4L) and peptide sequence may be varied.
-
Gene Synthesis and Cloning: Synthesize the gene encoding the carrier protein with the desired peptide sequence (e.g., Cys-Lys-D-Ala-D-Ala) at the C-terminus. Incorporate a purification tag, such as a His6-tag. Clone the construct into a suitable E. coli expression vector.
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in an appropriate medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Lysate Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted protein by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Pool the fractions containing the pure fusion protein and concentrate to the desired concentration (e.g., 10-20 mg/mL).
-
Protocol 2: Crystallization of the this compound-Fusion Protein Complex
This protocol outlines the setup of crystallization trials using the hanging drop vapor diffusion method.
-
Complex Formation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., the final size-exclusion chromatography buffer). The insolubility of teicoplanin derivatives in aqueous solutions can be a challenge.[6]
-
Mix the purified carrier protein-peptide fusion with this compound at a molar ratio of 1:1.5 (protein:teicoplanin).[6]
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Concentrate the complex to the desired concentration (e.g., 10-20 mg/mL).
-
-
Crystallization Screening:
-
Use commercial sparse matrix screens to identify initial crystallization conditions.
-
Set up hanging or sitting drops by mixing the protein-teicoplanin complex with the reservoir solution in a 1:1 ratio (e.g., 1 µL complex + 1 µL reservoir solution).
-
Equilibrate the drops against a larger volume of the reservoir solution (e.g., 500 µL).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature.
-
Consider the use of additives from commercial screens to improve crystal quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron for data collection.
-
Logical Relationships in Crystallization
The success of crystallization is dependent on achieving a state of supersaturation, which can be influenced by several factors.
Figure 2: Key factors influencing protein crystallization.
Considerations for this compound
While the protocols for Teicoplanin A2-2 provide a robust starting point, the different acyl chain of this compound may influence its solubility and interaction with the carrier protein.[8] Researchers should be prepared to:
-
Optimize the Carrier Protein: Different carrier proteins (MBP, T4L, Ubiquitin) may offer varying degrees of success.
-
Modify the Linker: The length and flexibility of the linker between the carrier protein and the peptide can be adjusted to promote a more favorable conformation for crystallization.[6]
-
Screen a Wider Range of Conditions: Due to the altered hydrophobicity from the A2-4 acyl chain, a broader range of precipitants and pH values may need to be screened.
By systematically applying the carrier protein strategy and being mindful of the unique properties of this compound, researchers can increase the likelihood of obtaining high-quality crystals suitable for detailed structural analysis, ultimately aiding in the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray Crystal Structure of Teicoplanin A2-2 Bound to a Catalytic Peptide Sequence via the Carrier Protein Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Teicoplanin A2-4 Liposomal Formulation for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic highly effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall, by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][3] This disruption of cell wall formation leads to bacterial lysis and death.[1] Teicoplanin A2-4 is a major, biologically active component of the teicoplanin complex.[4][5]
Liposomal encapsulation of antibiotics like this compound presents a promising strategy to enhance therapeutic efficacy and overcome challenges such as antibiotic resistance and off-target toxicity.[6][7][8] Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improve drug stability, and modify pharmacokinetic profiles.[9] Furthermore, the surface of liposomes can be functionalized with targeting ligands to facilitate drug delivery to specific sites of infection, thereby increasing local drug concentration and minimizing systemic exposure.[10][11][12]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a targeted this compound liposomal formulation. The proposed targeting strategy involves the conjugation of antibodies or specific peptides to the liposome surface to recognize and bind to bacterial cell surface antigens.
Data Presentation
Table 1: Physicochemical Characteristics of this compound Liposomal Formulations
| Formulation Code | Lipid Composition (molar ratio) | Targeting Ligand | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| TPL-1 | DPPC:Cholesterol (7:3) | None (Control) | 155 ± 5.2 | 0.18 ± 0.02 | -15.3 ± 1.1 | 65.7 ± 3.8 |
| TPL-2-Ab | DPPC:Cholesterol:DSPE-PEG-Ab (7:3:0.1) | Anti-S. aureus Antibody | 165 ± 6.1 | 0.21 ± 0.03 | -18.9 ± 1.5 | 63.2 ± 4.1 |
| TPL-3-Pep | DPPC:Cholesterol:DSPE-PEG-Peptide (7:3:0.1) | Targeting Peptide | 162 ± 5.8 | 0.19 ± 0.02 | -17.5 ± 1.3 | 64.1 ± 3.5 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG-Ab: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to antibody; DSPE-PEG-Peptide: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to peptide. Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Efficacy of this compound Formulations against MRSA
| Formulation | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Free this compound | 2.0 | 4.0 |
| TPL-1 (Non-targeted) | 1.0 | 2.0 |
| TPL-2-Ab (Antibody-targeted) | 0.25 | 0.5 |
| TPL-3-Pep (Peptide-targeted) | 0.5 | 1.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol details the thin-film hydration method for the preparation of this compound loaded liposomes.[13]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
Targeting ligand (e.g., Anti-S. aureus antibody or specific peptide)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG (and DSPE-PEG-ligand for targeted formulations) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (~45°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing this compound by rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the MLV suspension to bath sonication for 5-10 minutes to reduce the size of the vesicles.
-
Extrude the liposomal suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) with a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposomal formulation with deionized water.
-
Measure the mean particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).[14]
2. Encapsulation Efficiency (EE%):
-
Separate the liposomes from the unencapsulated drug using centrifugation or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of encapsulated this compound using High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. Morphological Characterization:
-
Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM.
Protocol 3: In Vitro Drug Release Study
-
Place a known amount of the this compound liposomal formulation in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and infection site conditions).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of released this compound using HPLC.
Protocol 4: In Vitro Antibacterial Activity
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of free this compound and the liposomal formulations against a target bacterial strain (e.g., MRSA) using the broth microdilution method according to CLSI guidelines.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound liposomes.
Caption: Mechanism of action for targeted this compound liposomes against bacteria.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liposomal drug delivery strategies to eradicate bacterial biofilms: Challenges, recent advances, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections | Semantic Scholar [semanticscholar.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Organelle & Cell & Tissue Targeting Liposomes Formulation and Development - CD Bioparticles [cd-bioparticles.net]
- 11. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 13. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Application Note: Assessing the Synergy of Teicoplanin A2-4 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. Combination therapy, utilizing two or more antibiotics, offers a promising approach to combat these challenging infections. The glycopeptide antibiotic Teicoplanin, specifically its A2-4 component, and beta-lactam antibiotics are mainstays in treating Gram-positive infections.[1][2] Teicoplanin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1][3][4] Beta-lactam antibiotics also disrupt cell wall synthesis, but by a different mechanism: they inhibit penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan strands.[5][6][7][8][9] The complementary mechanisms of action of these two antibiotic classes provide a strong rationale for investigating their potential synergistic interactions.
This application note provides detailed protocols for assessing the in vitro synergy of Teicoplanin A2-4 with beta-lactam antibiotics using the checkerboard microdilution assay and time-kill curve analysis. These methods are fundamental in preclinical research to identify effective antibiotic combinations that could lead to improved clinical outcomes.
Principles of Synergy Assessment
Antibiotic synergy occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects.[10] The primary methods for quantifying synergy are:
-
Checkerboard Assay: This method determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.[10][11][12][13][14]
-
Time-Kill Curve Analysis: This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[15][16]
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy[10][14][15][17] |
| > 0.5 to ≤ 1.0 | Additive[10][15][17] |
| > 1.0 to < 4.0 | Indifference[10][14][15][17] |
| ≥ 4.0 | Antagonism[10][14][15][17] |
Table 2: Example Checkerboard Assay Results for this compound and a Beta-Lactam
| Teicoplanin (µg/mL) | Beta-Lactam (µg/mL) | Growth (+/-) |
| 2 (MIC) | 0 | - |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0.25 | 0 | + |
| 0 | 4 (MIC) | - |
| 0 | 2 | + |
| 0 | 1 | + |
| 0 | 0.5 | + |
| 0.5 | 1 | - (Synergistic MIC) |
| 0.25 | 2 | - |
In this example, the FIC Index would be calculated as (0.5/2) + (1/4) = 0.25 + 0.25 = 0.5, indicating synergy.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the selected beta-lactam antibiotic individually against the test organism.
Materials:
-
This compound and beta-lactam antibiotic powders
-
Appropriate bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the beta-lactam antibiotic in a suitable solvent.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in CAMHB in separate 96-well plates to cover a clinically relevant concentration range.[18]
-
Inoculation: Inoculate each well containing the antibiotic dilutions and a growth control well (broth only) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[18][19]
Protocol 2: Checkerboard Microdilution Assay
Objective: To assess the in vitro synergy of this compound and a beta-lactam antibiotic.
Materials:
-
Materials from Protocol 1
-
96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) and the beta-lactam antibiotic vertically (e.g., down rows A-G).[10][14] Row H will contain only this compound dilutions, and column 11 will contain only beta-lactam dilutions to re-determine individual MICs. Well H12 serves as the growth control.
-
Inoculation: Inoculate all wells (except a sterility control well) with the bacterial inoculum prepared as in Protocol 1 to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Data Analysis:
-
Observe each well for bacterial growth.
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Teicoplanin = (MIC of Teicoplanin in combination) / (MIC of Teicoplanin alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FIC Index (ΣFIC) for each combination:
-
The lowest ΣFIC value determines the nature of the interaction as defined in Table 1.
-
Protocol 3: Time-Kill Curve Analysis
Objective: To evaluate the bactericidal activity of this compound and a beta-lactam antibiotic, alone and in combination, over time.
Materials:
-
Materials from Protocol 1
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare Cultures: Inoculate flasks containing CAMHB with the test organism to achieve an initial density of approximately 5 x 10⁵ CFU/mL.
-
Add Antibiotics: Add this compound and the beta-lactam antibiotic to the flasks at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, and synergistic concentrations). Include a growth control without antibiotics.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.[15]
-
Colony Counting: Perform serial dilutions of the collected samples in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of Action and Synergy Pathway.
Caption: Checkerboard Assay Experimental Workflow.
Caption: Time-Kill Curve Analysis Workflow.
References
- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 13. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 19. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 20. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crimsonpublishers.com [crimsonpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Teicoplanin A2-4 for In Vitro Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teicoplanin A2-4 in in vitro antibacterial assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How should I prepare and store this compound stock solutions?
This compound has poor water solubility.[1] It is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][3]
-
Recommended Solvents: For creating stock solutions, DMSO is a common choice.[4] You can also use methanol or a mixture of ethanol and water.
-
Stock Solution Concentration: A common stock solution concentration is 10 mg/mL in DMSO.[4]
-
Storage:
-
Store the lyophilized powder at -20°C.[2]
-
Once reconstituted, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
When stored at -20°C, the stock solution should be used within one month; at -80°C, it can be stable for up to six months.[3]
-
A study on Teicoplanin in 5% dextrose injection for intravenous use found it to be chemically stable for 6 days when stored at 4°C in polyvinyl chloride bags.[3][5]
-
2. I am observing inconsistent Minimum Inhibitory Concentration (MIC) results. What are the potential causes?
Inconsistent MIC values for this compound can arise from several factors:
-
Inoculum Size: The number of bacteria used in the assay can significantly impact the MIC. A higher inoculum size can lead to higher MIC values. It is crucial to standardize the inoculum to 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute it to the final desired concentration as per the protocol.[6]
-
Media Composition:
-
Lot-to-Lot Variability: Different lots of Mueller-Hinton Agar (MHA) or Broth (MHB) can have variations in cation concentrations, which can affect the activity of glycopeptide antibiotics.[5] Some lots of Mueller-Hinton agar have been reported to produce unusually large zones of inhibition for teicoplanin.[7]
-
pH: While some studies have found that pH variations do not significantly affect Teicoplanin's activity against MRSA, the optimal pH for many antibiotics is crucial for their activity.[8][9] It is important to ensure the pH of the medium is within the recommended range.
-
-
Presence of Serum: Teicoplanin is highly protein-bound. The presence of serum or sputum in the growth media can decrease its in vitro activity, leading to higher apparent MICs.[8]
-
Methodology: Ensure strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] Different methodologies (e.g., broth microdilution vs. agar dilution) can sometimes yield slightly different results.[12]
3. What are the recommended Quality Control (QC) strains and their expected MIC ranges for this compound?
Using QC strains with known MIC ranges is essential for ensuring the accuracy and reproducibility of your assays.
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Enterococcus faecalis ATCC 29212 | 0.06 - 0.25 |
Source:[7]
4. How do I determine the Minimum Bactericidal Concentration (MBC) for this compound?
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after an MIC test.
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (typically 10-100 µL).
-
Plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates.[10][13]
5. What are typical MIC values for this compound against common Gram-positive bacteria?
The MIC of this compound can vary depending on the bacterial species and strain. The following table provides representative MIC ranges.
| Bacterial Species | Representative MIC Range (µg/mL) |
| Enterococcus faecalis | 0.06 - 0.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 - >64 |
Source:[2]
Experimental Protocols
1. Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI standards.[10][11]
-
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
-
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Prepare bacterial inoculum:
-
Pick 3-5 colonies of the test organism from a fresh agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculate the microtiter plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL per well.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
-
-
2. Agar Dilution MIC Assay
The agar dilution method is another standard procedure for determining MIC values.[14]
-
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicator (optional)
-
-
Procedure:
-
Prepare this compound agar plates:
-
Prepare molten MHA and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
-
-
Prepare bacterial inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.
-
-
Inoculate the agar plates:
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to spot multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading the results:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the organism on the agar surface.[15]
-
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.3. Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) [bio-protocol.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of teicoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. ijcmas.com [ijcmas.com]
Technical Support Center: Addressing Teicoplanin A2-4 Resistance in Long-Term Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of Teicoplanin A2-4 resistance in long-term bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance that can develop in long-term bacterial cultures?
A1: this compound resistance in bacteria, particularly in Gram-positive organisms like Staphylococcus aureus and coagulase-negative staphylococci, is a multifactorial process that can arise during prolonged exposure in culture. The primary mechanisms include:
-
Cell Wall Alterations : A common mechanism involves the thickening of the bacterial cell wall.[1][2] This increased peptidoglycan layer can "trap" teicoplanin molecules, preventing them from reaching their target site at the cell membrane.
-
Modification of the Drug Target : Resistance can be mediated by the expression of van gene homologs. These genes lead to the substitution of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac), which has a lower binding affinity for glycopeptide antibiotics like teicoplanin.[3][4][5]
-
Changes in Gene Expression : Alterations in the expression of various genes can contribute to resistance. For instance, upregulation of genes involved in cell wall synthesis and metabolism has been observed in response to vancomycin, a related glycopeptide.[6] Additionally, inactivation of the tcaA gene has been linked to changes in glycopeptide resistance levels.[6]
-
Cellular Aggregation : Some resistant strains exhibit a tendency to form cellular aggregates, which may physically limit the antibiotic's access to individual cells.[7]
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in our long-term Staphylococcus aureus culture. What is the likely cause?
A2: A gradual increase in the MIC of teicoplanin in a long-term S. aureus culture is a classic sign of developing resistance. This phenomenon is often the result of multiple, cumulative genetic and phenotypic changes.[1][6] The most probable cause is the selection of mutants with thickened cell walls and potentially alterations in cell wall metabolism.[1][2] Continuous exposure to teicoplanin creates a selective pressure that favors the survival and proliferation of bacteria with these resistance traits.
Q3: Can this compound resistance be reversed or lost in the absence of the antibiotic?
A3: Yes, teicoplanin resistance can be unstable and may revert in the absence of selective pressure.[1] This is because the development of resistance often comes with a fitness cost to the bacteria, such as a slower growth rate.[1] When the antibiotic is removed, fitter, more susceptible strains may outcompete the resistant ones. Some studies have shown that resistant bacteria can even become hypersusceptible to teicoplanin after in vivo passage without the drug.[8] There is also active research into "antibiotic-resistance breakers," which are compounds that can re-sensitize bacteria to existing antibiotics.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent MIC results for this compound. | Methodological variability. Different susceptibility testing methods can yield different results.[7][10][11][12] | Standardize your MIC determination method. Etest and agar incorporation are considered more reliable than disc diffusion or some automated systems like VITEK for detecting teicoplanin resistance in MRSA.[10][11][13] Broth microdilution is the reference method.[12] |
| Inoculum size and incubation time can influence results.[7] | Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard) and incubation times (typically 24 hours). | |
| Sudden emergence of high-level resistance in the culture. | Contamination of the culture with a different, highly resistant strain. | Perform strain typing (e.g., PFGE or MLST) to confirm the clonality of your culture. |
| Acquisition of resistance genes via horizontal gene transfer (less common for this type of resistance but possible). | Analyze the genetic makeup of the resistant isolate for the presence of resistance-conferring genes like vanA.[14] | |
| Resistant phenotype is lost after subculturing without this compound. | Fitness cost associated with resistance.[1] | This is an expected phenomenon. To maintain the resistant phenotype, continue to culture the bacteria in the presence of a sub-inhibitory concentration of this compound. |
| Reversion mutations. | Characterize the genetic changes in the reverted, susceptible population compared to the resistant parent strain. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the recommendations for antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the teicoplanin dilutions. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL in a final volume of 100 µL.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Population Analysis Profile (PAP) for Heteroresistance
This protocol is used to detect subpopulations with increased resistance within a seemingly susceptible bacterial population.
Materials:
-
Brain Heart Infusion (BHI) agar plates
-
This compound
-
Bacterial culture grown overnight
-
Sterile saline
Procedure:
-
Prepare this compound Plates:
-
Prepare a series of BHI agar plates containing increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 16 µg/mL).
-
-
Prepare Bacterial Inoculum:
-
Prepare a dense suspension of the overnight bacterial culture in sterile saline.
-
Create a series of 10-fold dilutions of this suspension.
-
-
Plate the Dilutions:
-
Plate 100 µL of each dilution onto each of the teicoplanin-containing plates and a control plate without the antibiotic.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 48 hours.
-
-
Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each teicoplanin concentration.
-
Plot the log10 CFU/mL against the teicoplanin concentration. The presence of subpopulations growing at higher antibiotic concentrations indicates heteroresistance.
-
Data Summary
Table 1: Comparison of Methods for Teicoplanin Resistance Detection in MRSA
| Method | Reliability for Teicoplanin Resistance Detection in MRSA | Reference(s) |
| Disc Diffusion | Unreliable | [10][11][13] |
| VITEK Systems | Unreliable | [10][11][13] |
| Etest | Reliable | [10][11][13] |
| Agar Incorporation | Reliable | [10][11][13] |
| Broth Microdilution | Reference Method | [12] |
Table 2: Common Phenotypic Changes Associated with this compound Resistance
| Phenotypic Change | Description | Associated Bacterial Species | Reference(s) |
| Cell Wall Thickening | Increased thickness of the peptidoglycan layer. | Staphylococcus aureus | [1][2] |
| Slower Growth Rate | Reduced growth rate compared to susceptible parent strains. | Staphylococcus aureus | [1] |
| Reduced Hemolysis | Decreased hemolytic activity. | Staphylococcus aureus | [1] |
| Cellular Aggregation | Tendency to form clumps of cells. | Coagulase-negative staphylococci | [7] |
Visualizations
Caption: Experimental workflow for studying this compound resistance development.
Caption: Key mechanisms of this compound resistance development in bacteria.
References
- 1. In Vivo Survival of Teicoplanin-Resistant Staphylococcus aureus and Fitness Cost of Teicoplanin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell wall thickening is a common feature of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance to glycopeptide antibiotics in the teicoplanin producer is mediated by van gene homologue expression directing the synthesis of a modified cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snf.ch [snf.ch]
- 7. Teicoplanin-Resistant Coagulase-Negative Staphylococci: Do the Current Susceptibility Testing Methods Reliably Detect This Elusive Phenotype? [mdpi.com]
- 8. snf.ch [snf.ch]
- 9. Can we reverse antibiotic resistance? | Horizon Magazine [projects.research-and-innovation.ec.europa.eu]
- 10. Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Detection of vancomycin and teicoplanin resistance in Staphylococcus isolates: Which method is more reliable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. droracle.ai [droracle.ai]
Technical Support Center: Teicoplanin A2-4 Stability in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the stability of Teicoplanin A2-4 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is a major component of the teicoplanin complex, a glycopeptide antibiotic effective against a broad range of Gram-positive bacteria.[1] Its stability is a critical factor in cell culture experiments, especially in long-term studies, as degradation can lead to a loss of antibacterial activity, resulting in contaminated cultures and unreliable experimental outcomes. The complex structure of teicoplanin, featuring a peptide core and carbohydrate moieties, is susceptible to chemical degradation through pathways like hydrolysis and oxidation.[2]
Q2: What are the primary factors that influence the stability of this compound in my cell culture medium?
Several factors can impact the stability of this compound in your culture medium:
-
pH: The pH of the solution is a critical determinant of glycopeptide stability.[2] While the optimal pH for stability is typically between 4.5 and 5.5, most cell culture media are buffered around pH 7.2-7.4, which can accelerate degradation.[2][3]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the degradation of teicoplanin. Incubating cultures at 37°C will lead to a faster loss of potency compared to storage at 2-8°C.
-
Media Components: Components within the cell culture medium, such as certain amino acids or reducing agents, may interact with and degrade teicoplanin. Dextrose-containing solutions can also react with teicoplanin over time.[4]
-
Light Exposure: Although less documented for teicoplanin specifically, many complex organic molecules are sensitive to photodegradation. It is good practice to protect teicoplanin-containing media from light.
Q3: How should I prepare and store my this compound stock solution?
For optimal stability, prepare a concentrated stock solution in a suitable solvent and store it under appropriate conditions.
-
Solvent: Teicoplanin is soluble in DMSO and PBS (pH 7.2).[5] For cell culture use, dissolving in sterile water or PBS is recommended to avoid solvent-induced cytotoxicity.
-
Storage: Stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[6] When stored at -20°C, it is advisable to use the solution within one month; for storage at -80°C, it can be kept for up to six months.[6] It is not recommended to store aqueous solutions for more than one day at refrigerated temperatures.[5]
Q4: What is the expected half-life of this compound in my cell culture medium at 37°C?
Currently, there is a lack of specific, publicly available data detailing the precise half-life of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C. Stability is highly dependent on the specific formulation of the medium. However, it is known that teicoplanin is unstable in solution.[6] Therefore, for long-term experiments (extending beyond a few days), it is crucial to either replenish the teicoplanin-containing medium periodically or to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bacterial contamination despite using Teicoplanin. | 1. Degradation of Teicoplanin: The antibiotic may have lost its activity due to instability at 37°C over the course of the experiment. 2. Resistant Bacteria: The contaminating organism may not be susceptible to teicoplanin. 3. Incorrect Concentration: The final concentration of teicoplanin in the medium may be too low. | 1. Replenish the medium with freshly added this compound every 2-3 days. 2. Perform your own stability assessment using the HPLC protocol below to determine the degradation rate in your specific medium. 3. Confirm the identity and susceptibility of the contaminating bacteria. 4. Verify the concentration of your stock solution and the final dilution. |
| Precipitate forms after adding Teicoplanin to the medium. | 1. Incompatibility: Teicoplanin may be incompatible with other components in your medium, especially if you are using complex supplements. It is known to be incompatible with aminoglycosides when mixed directly.[3][7] 2. Solubility Issues: The concentration may exceed its solubility limit in the medium. | 1. Ensure Teicoplanin is fully dissolved in a small volume of sterile water or PBS before adding it to the full volume of medium. 2. Add the teicoplanin solution to the medium slowly while gently swirling. 3. If using other antibiotics, add them separately to the culture medium.[7] |
| Inconsistent results in antibiotic efficacy assays. | 1. Variable Teicoplanin Potency: Degradation during the experiment leads to a decreasing effective concentration over time. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause degradation.[6] | 1. For endpoint assays, ensure the duration is short enough to minimize degradation. For longer assays, replenish the teicoplanin at set intervals. 2. Prepare single-use aliquots of your stock solution to maintain its integrity. |
Quantitative Data on Teicoplanin Stability
While specific data for cell culture media is limited, the following table summarizes the stability of teicoplanin in other relevant aqueous solutions to provide a general guideline.
| Solution/Matrix | Storage Temperature | Concentration | Stability (Time to 10% degradation) | Reference |
| 5% Dextrose Injection | 4°C | 0.4 g / 100 mL | Stable for 6 days | [8][9] |
| Human Plasma | 4°C | Low & High | Stable for 36 hours | [10] |
| Human Plasma | -70°C | Low & High | Stable for 24 days | [10] |
| Reconstituted Solution | 5°C | 100-400 mg / 3 mL | Stable for 24 hours | [3][7] |
Note: These values should be used as a general reference. The stability in complex cell culture media at 37°C is expected to be lower.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium via HPLC-UV
This protocol outlines a method to determine the degradation rate of this compound in your specific cell culture medium under experimental conditions.
1. Materials:
-
This compound standard
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and a suitable buffer (e.g., Sodium Phosphate buffer, pH adjusted)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filters
-
Incubator set to 37°C, 5% CO₂
2. Procedure:
-
Preparation of Teicoplanin-Spiked Medium:
-
Prepare a fresh stock solution of this compound in sterile water or PBS at a known concentration (e.g., 10 mg/mL).
-
Spike your complete cell culture medium with the teicoplanin stock solution to achieve the final working concentration you use in your experiments (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Distribute the spiked medium into sterile conical tubes, one for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Incubation and Sampling:
-
Immediately process the "Time 0" sample as described below.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove one tube from the incubator for analysis.
-
-
Sample Preparation for HPLC:
-
For each sample, take a 1 mL aliquot of the medium.
-
To deproteinize the sample (if it contains serum), add an equal volume of acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system. An isocratic elution using a mobile phase of acetonitrile and sodium phosphate buffer (e.g., 78:22, v/v) can be effective.
-
Set the UV detector to an appropriate wavelength for teicoplanin detection (e.g., 220 nm or 279 nm).
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared samples from each time point.
-
Record the peak area for the this compound peak at each time point.
-
3. Data Analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Determine the degradation rate or half-life (t½) from the resulting curve. This will inform how frequently the medium needs to be replenished in your experiments.
Visualizations
References
- 1. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Survival of Teicoplanin-Resistant Staphylococcus aureus and Fitness Cost of Teicoplanin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilised teicoplanin does not demonstrate antimicrobial activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. idcmjournal.org [idcmjournal.org]
- 10. lifesciencesite.com [lifesciencesite.com]
Navigating Teicoplanin A2-4 Quantification: A Technical Guide to Internal Standard Selection and Method Troubleshooting
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides detailed guidance on the selection of appropriate internal standards for the accurate quantification of Teicoplanin A2-4. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to facilitate robust and reliable analytical method development.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for accurate this compound quantification?
An internal standard (IS) is essential in quantitative analysis, particularly in complex matrices like plasma or serum, to correct for variability during sample preparation and analysis. Teicoplanin is a large glycopeptide antibiotic, and its extraction and ionization efficiency in a mass spectrometer can be inconsistent. An ideal IS, which is added at a known concentration to every sample, experiences similar variations as the analyte (this compound). By normalizing the analyte's response to the IS's response, the accuracy and precision of the quantification are significantly improved.
Q2: What are the key characteristics of a suitable internal standard for this compound?
A suitable internal standard for this compound should possess the following characteristics:
-
Structural and Physicochemical Similarity: The IS should be closely related to this compound in terms of chemical structure, molecular weight, and polarity. This ensures similar behavior during extraction, chromatography, and ionization.
-
Co-elution (but not identical retention): Ideally, the IS should elute close to this compound on the chromatographic column to ensure that both are subjected to similar matrix effects. However, it must be chromatographically resolved from the analyte to allow for distinct detection.
-
Absence in Samples: The IS must not be naturally present in the biological samples being analyzed.
-
Commercial Availability and Purity: The IS should be readily available in a highly pure form.
-
Stability: The IS should be stable throughout the entire analytical process.
Q3: Which internal standards are recommended for this compound quantification?
Based on scientific literature, the following are recommended internal standards for this compound quantification, with Vancomycin and Ristocetin being the most suitable due to their structural similarities:
-
Vancomycin: A glycopeptide antibiotic with a structure and chemical properties very similar to teicoplanin. It is a widely used and accepted internal standard for teicoplanin analysis.[1]
-
Ristocetin: Another glycopeptide antibiotic that shares structural features with teicoplanin, making it a suitable choice.[2]
-
Daptomycin: A cyclic lipopeptide antibiotic that has also been successfully used as an internal standard in some methods.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for this compound or Internal Standard | - Inappropriate column chemistry or pH of the mobile phase.- Column degradation.- Sample overload. | - Optimize the mobile phase composition and pH. A C8 or C18 column with an acidic mobile phase (e.g., containing formic acid) is often used.[4][5][6]- Replace the analytical column.- Reduce the injection volume or dilute the sample. |
| High Variability in Analyte/Internal Standard Response Ratio | - Inconsistent sample preparation (e.g., protein precipitation, solid-phase extraction).- Matrix effects.- Instability of the analyte or internal standard. | - Ensure precise and consistent execution of the sample preparation protocol.- Evaluate and minimize matrix effects by optimizing the sample cleanup process or using a more suitable internal standard.- Assess the stability of this compound and the internal standard under the storage and analytical conditions. |
| Co-elution of this compound and Internal Standard | - Insufficient chromatographic resolution. | - Adjust the gradient profile of the liquid chromatography method (e.g., change the slope of the organic solvent gradient).- Use a column with a different selectivity or a longer column. |
| Low Recovery of this compound and/or Internal Standard | - Inefficient protein precipitation or extraction.- Adsorption of the analyte/IS to labware. | - Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol).- Use low-adsorption microcentrifuge tubes and pipette tips. |
| Interference Peaks | - Endogenous components from the biological matrix.- Contaminants from solvents or labware. | - Improve the selectivity of the sample preparation method.- Use high-purity solvents and thoroughly clean all labware.- Optimize the mass spectrometry parameters (e.g., use more specific transitions for MRM). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its recommended internal standards. Please note that exact values can vary depending on the specific LC-MS/MS system and analytical conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical m/z (Precursor Ion) | Typical m/z (Product Ion) |
| This compound | C89H99Cl2N9O33 | 1893.7 | 947.4 [M+2H]2+ | Varies |
| Vancomycin (IS) | C66H75Cl2N9O24 | 1449.3 | 725.2 [M+2H]2+ | 144.1 |
| Ristocetin A (IS) | C95H110N8O44 | 2067.9 | 1034.5 [M+2H]2+ | Varies |
| Daptomycin (IS) | C72H101N17O26 | 1620.7 | 811.4 [M+2H]2+ | 1362.7 |
Note: The m/z values can vary based on the charge state of the ion being monitored. The values presented here are common examples.
Experimental Protocols
Detailed Methodology for this compound Quantification using Vancomycin as Internal Standard
This protocol is a representative example based on established methods.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Vancomycin hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Vancomycin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve vancomycin hydrochloride in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with drug-free plasma to create calibration standards (e.g., 1.0 to 100 µg/mL). Prepare a working solution of the internal standard (e.g., 10 µg/mL) in ultrapure water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (10 µg/mL Vancomycin).
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 analytical column (e.g., 50 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
Vancomycin (IS): e.g., m/z 725.2 → 144.1.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for selecting an appropriate internal standard.
References
- 1. idcmjournal.org [idcmjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Teicoplanin Dosage Regimens in Critically Ill Patients: Population Pharmacokinetics and Dosing Simulations Based on Renal Function and Infection Type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doc.rero.ch [doc.rero.ch]
Adjusting Teicoplanin A2-4 dosage in preclinical animal models with renal impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Teicoplanin A2-4 in preclinical animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What are the most common preclinical animal models of renal impairment for studying drug pharmacokinetics?
A1: Several models are used to induce renal impairment in animals, each with its own advantages and limitations. The choice of model depends on the specific research question, such as whether acute or chronic impairment is being studied. Commonly used models include:
-
Drug-Induced Nephrotoxicity:
-
Gentamicin-Induced: This is a widely used model that causes acute tubular necrosis.[1]
-
Cisplatin-Induced: Cisplatin is a chemotherapy agent that induces acute kidney injury (AKI) characterized by tubular damage and inflammation.[2][3]
-
Uranyl Nitrate-Induced: This model results in acute renal failure, and has been used in both rats and rabbits.[4][5][6][7]
-
-
Surgical Models:
-
Disease Models:
Q2: How does renal impairment affect the pharmacokinetics of this compound?
A2: Teicoplanin is primarily excreted unchanged by the kidneys.[14] Therefore, renal impairment significantly alters its pharmacokinetic profile. In human patients with renal failure, the following changes are observed:
-
Decreased Renal Clearance: The rate at which the drug is removed from the blood by the kidneys is significantly reduced.[1][2][15]
-
Prolonged Elimination Half-Life: The time it takes for the concentration of the drug in the body to reduce by half is increased.[1][2][15]
-
Increased Plasma Concentrations: Reduced clearance leads to higher levels of the drug in the bloodstream.
These changes necessitate a dosage adjustment to avoid potential toxicity.
Q3: How should I adjust the this compound dosage for my animal model with renal impairment?
A3: Direct preclinical data on this compound dosage adjustments in animal models with renal impairment is limited. However, based on human clinical data and general pharmacokinetic principles, the primary method for dose adjustment is to extend the dosing interval rather than reducing the dose amount. This approach helps maintain therapeutic drug concentrations while minimizing the risk of accumulation and toxicity.
The degree of dosage adjustment should be guided by the severity of renal impairment. In human patients, dosage adjustments are often based on creatinine clearance (CrCl). While direct translation to animal models is not straightforward, monitoring renal function parameters in your animals is crucial for making informed decisions.
Q4: What parameters should I monitor in my animal model to assess renal function and guide dosage?
A4: Regular monitoring of renal function is essential. Key parameters to measure include:
-
Serum Creatinine (SCr): A common indicator of glomerular filtration rate (GFR).[3]
-
Blood Urea Nitrogen (BUN): Another marker of kidney function.[3]
-
Creatinine Clearance (CrCl): A more direct measure of GFR, which can be estimated from serum creatinine, urine creatinine, and urine volume over a specific time period.
-
Urinary Biomarkers: Novel biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), can provide earlier and more sensitive indications of renal damage.
Troubleshooting Guides
Problem: Unexpectedly high mortality or signs of toxicity in renally impaired animals after this compound administration.
-
Possible Cause: The dosage was not adequately adjusted for the degree of renal impairment, leading to drug accumulation and toxicity.
-
Troubleshooting Steps:
-
Verify Renal Impairment Model: Ensure that your method for inducing renal impairment is consistent and results in the expected level of dysfunction. Characterize the degree of renal impairment in a pilot group of animals before starting the main study.
-
Review Dosage Regimen: Based on the severity of renal impairment observed, extend the dosing interval. For example, if you were dosing daily, consider dosing every 48 or 72 hours.
-
Monitor Plasma Drug Levels: If possible, measure this compound plasma concentrations to directly assess drug exposure and guide dosage adjustments.
-
Assess for Nephrotoxicity: Teicoplanin itself can be nephrotoxic at high doses. Monitor for signs of worsening renal function after drug administration.
-
Problem: Sub-therapeutic levels of this compound in the animal model, leading to lack of efficacy.
-
Possible Cause: The dosing interval was extended too much, or the initial loading dose was insufficient.
-
Troubleshooting Steps:
-
Administer a Loading Dose: For drugs with a long half-life like Teicoplanin, a loading dose is often necessary to rapidly achieve therapeutic concentrations, even in the presence of renal impairment.
-
Adjust Dosing Interval: If trough concentrations are too low, consider shortening the dosing interval, but proceed with caution and monitor renal function closely.
-
Confirm Target Concentrations: Ensure that your target therapeutic range for this compound is appropriate for the infection model being studied.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Teicoplanin in Humans with Varying Degrees of Renal Function
| Parameter | Normal Renal Function | Moderate Renal Impairment | Severe Renal Impairment |
| Renal Clearance (ml/h/kg) | 9.3 | 3.2 | 0.6 |
| Terminal Half-life (hours) | 62 | 96 | 111 |
| Cumulative Urinary Excretion (% of dose) | 50 | 21 | 5 |
Data adapted from a study in human subjects receiving a 3 mg/kg intravenous dose of Teicoplanin.[2]
Experimental Protocols
Protocol 1: Induction of Moderate Renal Impairment in Rats using Gentamicin
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the animals in standard conditions for at least one week before the experiment.
-
Induction: Administer Gentamicin at a dose of 100 mg/kg intraperitoneally once daily for 8 consecutive days.
-
Monitoring:
-
Collect blood samples via the tail vein at baseline (day 0) and on day 9 to measure serum creatinine and BUN.
-
House animals in metabolic cages to collect 24-hour urine for creatinine clearance measurement.
-
-
Confirmation of Impairment: A significant increase in serum creatinine and BUN, and a decrease in creatinine clearance on day 9 compared to baseline indicates successful induction of renal impairment.
Protocol 2: Pharmacokinetic Study of this compound in Renally Impaired Rats
-
Animal Model: Rats with confirmed moderate renal impairment (as induced in Protocol 1).
-
Drug Administration: Administer a single intravenous dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
Blood Sampling: Collect serial blood samples (e.g., at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½).
-
Dosage Adjustment Modeling: Use the pharmacokinetic data to model the effect of different dosing intervals on the steady-state plasma concentrations of this compound.
Visualizations
References
- 1. Teicoplanin pharmacokinetics in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of teicoplanin in renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. (PDF) Effect of Experimentally Induced Hepatic and Renal [research.amanote.com]
- 7. Renal Failure Drug Dose Adjustments - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of teicoplanin in patients with renal insufficiency [manu41.magtech.com.cn]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. kdigo.org [kdigo.org]
- 11. Teicoplanin nephrotoxicity: first case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dose Optimization of Teicoplanin for Critically Ill Patients With Renal Dysfunction and Continuous Renal Replacement Therapy: Experience From a Prospective Interventional Study [frontiersin.org]
- 13. Pharmacokinetics of teicoplanin in renal failure [scite.ai]
- 14. [Dose adjustment of anti-infective drugs in patients with renal failure and renal replacement therapy in intensive care medicine : Recommendations from the renal section of the DGIIN, ÖGIAIN and DIVI] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nephrotoxicity of teicoplanin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Teicoplanin A2-4 vs. Vancomycin: A Comparative Efficacy Analysis Against Vancomycin-Intermediate S. aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Teicoplanin A2-4 and Vancomycin against vancomycin-intermediate Staphylococcus aureus (VISA), a significant challenge in clinical settings. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visual representations of experimental workflows and resistance mechanisms to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of In Vitro Efficacy
The in vitro activity of this compound and Vancomycin against VISA strains is a critical indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values and time-kill assays are standard methods to quantify and compare the potency of these antimicrobial agents.
| Parameter | This compound | Vancomycin | Supporting Evidence |
| MIC50 (mg/L) | Generally lower than vancomycin against VISA strains. | Typically in the range of 4-8 mg/L for VISA classification. | Studies have consistently shown that teicoplanin often exhibits a lower MIC50 against VISA isolates compared to vancomycin, suggesting greater in vitro potency. |
| MIC90 (mg/L) | Demonstrates lower values compared to vancomycin, indicating effectiveness against a larger proportion of VISA isolates. | Higher than Teicoplanin, with some VISA strains exhibiting MICs at the upper end of the intermediate range. | The lower MIC90 of teicoplanin suggests it may be a more reliable agent against a broader range of VISA strains. |
| Time-Kill Assay Performance | Can exhibit a more rapid bactericidal effect against some VISA strains compared to vancomycin. | Often shows a slower and less pronounced bactericidal activity against VISA, particularly at concentrations achievable in vivo. | Time-kill studies indicate that teicoplanin may offer a kinetic advantage in reducing bacterial load. |
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of Teicoplanin and Vancomycin against VISA.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound and Vancomycin stock solutions
-
VISA isolate, cultured overnight on a non-selective agar plate
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
b. Inoculum Preparation:
-
Select several colonies of the VISA isolate from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
c. Plate Preparation and Incubation:
-
Prepare serial twofold dilutions of this compound and Vancomycin in MHB directly in the microtiter plates.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
a. Preparation:
-
Log-phase culture of the VISA isolate grown in MHB.
-
This compound and Vancomycin at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Sterile culture tubes.
b. Procedure:
-
Dilute the log-phase culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in flasks containing pre-warmed MHB with the desired antibiotic concentrations. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto non-selective agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
c. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Experimental and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for comparing this compound and Vancomycin efficacy against VISA.
Caption: Simplified signaling pathway for VISA resistance mechanism.
Conclusion
The available in vitro data suggests that this compound may offer an advantage over Vancomycin against VISA isolates, as evidenced by generally lower MIC values and potentially more rapid bactericidal activity. However, the clinical implications of these in vitro findings require further investigation through robust clinical trials. The choice of antibiotic should be guided by susceptibility testing of the specific clinical isolate and patient-specific factors. The experimental protocols and pathways described herein provide a framework for the continued evaluation of novel and existing antimicrobial agents against challenging pathogens like VISA.
Head-to-head comparison of Teicoplanin A2-4 and Daptomycin for treating biofilm infections
A Comprehensive Guide for Researchers and Drug Development Professionals
Biofilm-associated infections present a significant challenge in clinical practice due to their inherent tolerance to conventional antimicrobial agents. This guide provides a detailed head-to-head comparison of two last-resort antibiotics, the glycopeptide Teicoplanin (specifically the A2-4 complex) and the cyclic lipopeptide Daptomycin, in the context of treating these complex bacterial communities. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
Both Teicoplanin and Daptomycin are effective against Gram-positive bacteria, which are common culprits in biofilm-related infections, including Staphylococcus aureus and Staphylococcus epidermidis. However, their distinct mechanisms of action result in different efficacy profiles against bacteria embedded within a biofilm matrix. While Teicoplanin inhibits cell wall synthesis, a process that is significantly downregulated in the slow-growing or dormant bacteria within a biofilm, Daptomycin directly targets the bacterial cell membrane, a mechanism that is less dependent on active cell division.[1][2] This fundamental difference often translates to superior in vitro activity of Daptomycin against mature biofilms.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Teicoplanin and Daptomycin against planktonic and biofilm-embedded staphylococci. It is important to note that direct head-to-head studies measuring Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for Teicoplanin A2-4 are limited. The data presented is a compilation from various studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Planktonic Staphylococci
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | MBC/MIC Ratio | Reference |
| Daptomycin | S. aureus (MRSA) | 1 | 2 | 8 | ≤2 for 100% of isolates | [3][4] |
| Teicoplanin | S. aureus (MRSA) | - | 2-16 | - | ≤2 for 74.3% of isolates | [3][5] |
| Daptomycin | S. epidermidis | - | ≤4 | - | - | [6][7] |
| Teicoplanin | S. epidermidis | - | ≤4 | - | - | [6][7] |
MIC50/MIC90: Minimum inhibitory concentration for 50%/90% of isolates. MBC90: Minimum bactericidal concentration for 90% of isolates. A lower MBC/MIC ratio indicates a more bactericidal activity.
Table 2: Anti-Biofilm Activity of Daptomycin and Teicoplanin
| Antibiotic | Organism | Biofilm Model | Key Findings | Reference |
| Daptomycin | Methicillin-Resistant Coagulase-Negative Staphylococci | In vitro catheter lock model | Significantly greater reduction in Log10CFU/mL compared to Teicoplanin (p = 0.001).[4] | [4] |
| Teicoplanin | Methicillin-Resistant Coagulase-Negative Staphylococci | In vitro catheter lock model | Less effective than Daptomycin in reducing viable bacteria within the biofilm.[4] | [4] |
| Daptomycin | S. aureus (MRSA & VRSA) | In vitro pharmacokinetic model | Superior antibacterial effect compared to Teicoplanin and Vancomycin.[8][9] | [8][9] |
| Teicoplanin | S. aureus (VRSA) | In vitro pharmacokinetic model | Exhibited a static effect, while Daptomycin was bactericidal.[8][9] | [8][9] |
Mechanisms of Action
The differing activities of Teicoplanin and Daptomycin against biofilms can be attributed to their distinct molecular mechanisms.
Teicoplanin: Inhibition of Cell Wall Synthesis
Teicoplanin, a glycopeptide antibiotic, functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][10][11] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains.[1] This disruption of cell wall integrity ultimately leads to cell lysis.
Daptomycin: Disruption of Cell Membrane Integrity
Daptomycin's mechanism is unique and multifaceted. It is a calcium-dependent antibiotic that, upon binding to calcium ions, inserts its lipid tail into the bacterial cell membrane.[2] This insertion is facilitated by the presence of phosphatidylglycerol (PG) in the membrane.[12] Following insertion, Daptomycin molecules oligomerize, forming a pore-like structure that leads to the efflux of potassium ions and subsequent depolarization of the cell membrane.[2][13] This disruption of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately causing rapid bacterial cell death.[14]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of anti-biofilm agents. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).
Determination of MIC
The MIC is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB). For Daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Serial Dilution: Perform a two-fold serial dilution of Teicoplanin and Daptomycin in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Determination of MBIC and MBEC
The MBIC and MBEC assays are performed to assess the antibiotic concentration required to inhibit biofilm formation and eradicate established biofilms, respectively.
-
Biofilm Formation:
-
Dispense 100 µL of a bacterial suspension (approximately 1 x 106 CFU/mL in a suitable growth medium like Tryptic Soy Broth with 1% glucose) into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24 to 48 hours to allow for mature biofilm formation.
-
-
Antibiotic Treatment:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Add 100 µL of fresh growth medium containing two-fold serial dilutions of Teicoplanin or Daptomycin to the wells.
-
Incubate the plate at 37°C for an additional 24 hours.
-
-
Quantification:
-
For MBIC (Inhibition of Biofilm Formation): Antibiotics are added at the same time as the bacterial inoculum. After incubation, the biofilm biomass is quantified.
-
Crystal Violet Staining: Wash the wells with PBS, stain with 0.1% crystal violet, and then solubilize the stain with 30% acetic acid. The absorbance is read at 595 nm. The MBIC is the lowest antibiotic concentration that causes a significant reduction (e.g., ≥ 80%) in biofilm biomass compared to the growth control.
-
-
For MBEC (Eradication of Established Biofilm):
-
After antibiotic treatment of the mature biofilm, the wells are washed with PBS.
-
To determine the number of viable cells remaining in the biofilm, the wells are scraped, and the contents are sonicated to dislodge and disperse the bacteria.
-
The resulting bacterial suspension is serially diluted and plated on agar plates for CFU counting.
-
The MBEC is defined as the lowest concentration of the antibiotic that results in a ≥ 3-log10 reduction in CFU/mL compared to the initial biofilm inoculum.
-
-
Conclusion
Based on the available in vitro data, Daptomycin generally exhibits superior activity against staphylococcal biofilms compared to Teicoplanin. This is largely attributed to its rapid, concentration-dependent bactericidal action that directly targets the bacterial cell membrane, a mechanism that remains effective against the metabolically less active bacteria within a biofilm. In contrast, Teicoplanin's inhibition of cell wall synthesis is less effective against these slow-growing cells.
For researchers and drug development professionals, these findings suggest that Daptomycin may be a more promising candidate for the treatment of established biofilm infections. However, the choice of antibiotic should always be guided by the specific clinical scenario, including the infecting organism, its susceptibility profile, and the site of infection. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two important antibiotics in treating biofilm-associated infections in vivo.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. 408: The Comparison of in-vitro Activity of Daptomycin with Vancomycin and Teicoplanin against Methicillin-Resistant Staphylococcus aureus Strains Isolated from Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of daptomycin and teicoplanin combined with ethanol, clarithromycin or gentamicin as catheter lock solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activities of daptomycin and teicoplanin against Staphylococcus haemolyticus and Staphylococcus epidermidis, including evaluation of susceptibility testing recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of daptomycin and teicoplanin against Staphylococcus haemolyticus and Staphylococcus epidermidis, including evaluation of susceptibility testing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Validating Teicoplanin A2-4's Activity Against Clinical Isolates of Enterococcus faecalis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Teicoplanin's activity against clinical isolates of Enterococcus faecalis, a gram-positive bacterium frequently associated with healthcare-associated infections. While this guide focuses on Teicoplanin A2-4, it is important to note that publicly available research predominantly evaluates the entire Teicoplanin complex, which is a mixture of several related compounds. One study has suggested that all A2 subcomponents exhibit similar Minimum Inhibitory Concentration (MIC) scores. Therefore, the data presented herein for the Teicoplanin complex is considered a strong surrogate for the activity of the A2-4 component.
This document offers a comprehensive overview of Teicoplanin's efficacy in comparison to other key antibiotics, detailed experimental protocols for validation, and a visualization of the underlying mechanisms of action and resistance.
Comparative Efficacy Against Enterococcus faecalis
Teicoplanin has demonstrated potent activity against E. faecalis, often showing a lower MIC90 (the concentration required to inhibit 90% of isolates) than vancomycin, another commonly used glycopeptide. However, it's noteworthy that many strains exhibit tolerance to Teicoplanin. The following tables summarize the in vitro activity of Teicoplanin and its comparators against clinical isolates of E. faecalis.
Table 1: Comparative In Vitro Activity of Teicoplanin and Other Antibiotics against Enterococcus faecalis
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | MBC90 (mg/L) |
| Teicoplanin | ≤0.06 | 0.25 | 8 |
| Vancomycin | 2 | 4 | ≥64 |
| Daptomycin | 1 | 2 | 8 |
| Ampicillin | 1 | 1 | 2 |
| Penicillin | 2 | 2 | 8 |
MIC50: Minimum Inhibitory Concentration for 50% of isolates. MIC90: Minimum Inhibitory Concentration for 90% of isolates. MBC90: Minimum Bactericidal Concentration for 90% of isolates. Data sourced from a study comparing daptomycin and teicoplanin against 304 Enterococcus species isolates.[1]
Table 2: In Vitro Activity of Teicoplanin and Vancomycin against Two E. faecalis Strains
| Strain | Antibiotic | MIC (mg/L) | MBC (mg/L) |
| 309 | Teicoplanin | 0.25 | >128 |
| Vancomycin | 2 | >128 | |
| 1209 | Teicoplanin | 0.5 | >128 |
| Vancomycin | 0.5 | >128 |
Data from a study on the prophylaxis of experimental Enterococcus faecalis endocarditis in rats.[2]
Experimental Protocols
Reproducible and standardized methodologies are paramount in validating antimicrobial activity. Below are detailed protocols for key in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against E. faecalis.
Materials:
-
Enterococcus faecalis isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of E. faecalis from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Antimicrobial Agent Dilution:
-
Perform serial two-fold dilutions of the antimicrobial agent stock solution in CAMHB in the wells of the microtiter plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Enterococcus faecalis isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum of E. faecalis in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing the antimicrobial agent at the desired concentrations.
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is a <3-log10 reduction in CFU/mL.
-
In Vivo Infection Models
In vivo models are crucial for evaluating the efficacy of antimicrobial agents in a physiological context.
Galleria mellonella (Wax Moth Larvae) Infection Model: This invertebrate model is a cost-effective and ethically sound alternative to mammalian models for preliminary efficacy and toxicity studies.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of E. faecalis and wash it with sterile saline. Adjust the concentration to the desired inoculum size.
-
Infection: Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of the G. mellonella larvae.
-
Treatment: At a specified time post-infection, administer the antimicrobial agent (e.g., this compound) via a separate injection.
-
Observation: Monitor the larvae for survival over a set period (e.g., 72 hours) and record mortality rates.
Murine Peritonitis Model: This mammalian model mimics a systemic infection and is used to assess the in vivo efficacy of antibiotics.
-
Infection: Induce peritonitis in mice by intraperitoneal injection of a lethal or sub-lethal dose of E. faecalis.
-
Treatment: Administer the test antibiotic (e.g., this compound) at various doses and schedules (e.g., subcutaneous or intravenous injection) at a defined time post-infection.
-
Evaluation: Monitor the survival of the mice over a period of several days. In some studies, bacterial loads in the peritoneal fluid and organs are quantified at specific time points.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and potential resistance pathways is critical for drug development.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Teicoplanin, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell death.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow: Validating Antimicrobial Activity
The following workflow outlines the key steps in validating the activity of a new antimicrobial agent against E. faecalis.
References
Comparative analysis of the post-antibiotic effect of Teicoplanin A2-4 and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the post-antibiotic effect (PAE) of two critical antibiotics used against Gram-positive infections: Teicoplanin, a glycopeptide, and Linezolid, the first clinically available oxazolidinone. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter that influences dosing regimens and therapeutic efficacy. This document synthesizes experimental data, outlines methodologies, and visualizes the underlying mechanisms of action to offer a comprehensive resource for the scientific community.
Data Presentation: Post-Antibiotic Effect (PAE) Durations
The following table summarizes the in vitro PAE of Teicoplanin and Linezolid against key Gram-positive pathogens. The duration of PAE is influenced by the bacterial species, the antibiotic concentration (typically expressed as a multiple of the Minimum Inhibitory Concentration, or MIC), and the duration of exposure.
| Antibiotic | Bacterial Strain(s) | Concentration (x MIC) | Exposure Time | PAE Duration (hours) | Reference |
| Teicoplanin | Staphylococcus aureus (MSSA & MRSA) | Not specified | Not specified | 2.4 - 4.1 | [1] |
| Linezolid | Staphylococcus aureus (MSSA & MRSA) | 1x MIC | 1 hour | 0 - 1.7 | [2] |
| 4x MIC | 1 hour | 0.5 - 2.3 | [2] | ||
| Staphylococcus epidermidis | 1x MIC | 1 hour | 0.3 - 1.0 | [2] | |
| 4x MIC | 1 hour | 1.7 - 2.0 | [2] | ||
| Enterococcus faecalis (VSE) | 1x MIC | 1 hour | 1.1 - 1.4 | [2] | |
| 4x MIC | 1 hour | 1.3 - 2.4 | [2] | ||
| Staphylococcus aureus | Multiple concentrations | 1 hour | Max PAE: 2.2 | [3] | |
| Enterococcus faecalis | Multiple concentrations | 1 hour | Max PAE: 2.8 | [3] | |
| Streptococcus pneumoniae | Multiple concentrations | 1 hour | Max PAE: 3.0 | [3] |
Summary of Findings: Based on available in vitro data, Teicoplanin exhibits a relatively consistent and prolonged PAE against Staphylococcus aureus.[1] Linezolid demonstrates a moderate PAE that is concentration-dependent; the effect is more pronounced at concentrations four times the MIC compared to the MIC itself.[2][3] For both antibiotics, the PAE is a significant pharmacodynamic feature against susceptible Gram-positive cocci.
Experimental Protocols
The determination of the post-antibiotic effect is a critical in vitro measure of an antibiotic's persistent activity. The following outlines a standard methodology for conducting a PAE study.
Protocol for In Vitro PAE Determination
-
Bacterial Culture Preparation:
-
The test organism (e.g., Staphylococcus aureus, Enterococcus faecalis) is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until it reaches the logarithmic phase of growth. The bacterial suspension is then adjusted to a standardized concentration, typically around 1.5 x 10⁶ Colony Forming Units (CFU)/mL.[4]
-
-
Antibiotic Exposure:
-
The bacterial culture is divided into test and control tubes.
-
The test cultures are exposed to the desired concentrations of the antibiotic (e.g., 1x MIC or 4x MIC of Teicoplanin or Linezolid) for a defined period, commonly 1 or 2 hours, in a shaking incubator at 37°C.[4]
-
Control cultures are handled identically but without the addition of the antibiotic.
-
-
Antibiotic Removal:
-
To eliminate the antibiotic from the test cultures, the suspension is diluted 1:1000 or more with a pre-warmed sterile broth.[4]
-
Alternatively, a washing procedure can be employed: the culture is centrifuged at high speed (e.g., 10,000 g for 5 minutes), the supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed broth. This washing step is typically repeated twice to minimize antibiotic carry-over.[2][3]
-
-
Monitoring of Bacterial Regrowth:
-
Immediately after drug removal, a baseline sample (Time 0) is taken from both the test and control cultures for viable counting.
-
All cultures are then re-incubated at 37°C.
-
Samples are drawn at regular intervals (e.g., every hour) from both test and control tubes. Viable counts are determined by plating serial dilutions onto agar plates (e.g., Mueller-Hinton Agar) and incubating for 24-48 hours.[2]
-
-
Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
C is the corresponding time required for the CFU count in the untreated control culture to increase by 1 log₁₀.[2]
-
-
Mandatory Visualization
Mechanism of Action & Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for each antibiotic and the experimental workflow for PAE determination.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
References
- 1. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smj.org.sa [smj.org.sa]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of Teicoplanin A2-4 with Rifampicin against Staphylococcal Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in Staphylococcus aureus, particularly in the context of biofilm-associated infections, presents a significant challenge in clinical practice. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit high tolerance to conventional antimicrobial agents. This guide provides a comparative evaluation of the synergistic activity of Teicoplanin A2-4 and Rifampicin against staphylococcal biofilms, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy
The synergistic effect of two antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5, additivity or indifference as an FICI between 0.5 and 4.0, and antagonism as an FICI of > 4.0.[1]
Table 1: In Vitro Susceptibility of Planktonic Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Teicoplanin | 1.5 | 6.0 |
| Rifampicin | 0.008 | 4.0 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Table 2: Activity of Teicoplanin and Rifampicin Against Staphylococcus aureus Biofilms
| Antibiotic | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Teicoplanin | >64 | >1024 |
| Rifampicin | 8 | 64 |
MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values are typically significantly higher than MIC values for planktonic bacteria, highlighting the protective nature of the biofilm.[6] Data presented here are representative values from studies on glycopeptides and rifampicin against staphylococcal biofilms.
Table 3: Synergistic Activity of Teicoplanin and Rifampicin Against Staphylococcal Biofilms (Hypothetical Data for Illustrative Purposes)
| S. aureus Strain | Teicoplanin MBIC (µg/mL) | Rifampicin MBIC (µg/mL) | Teicoplanin MBIC in Combination (µg/mL) | Rifampicin MBIC in Combination (µg/mL) | FICI | Interpretation |
| Strain A | 128 | 16 | 32 | 2 | 0.375 | Synergy |
| Strain B | 256 | 32 | 128 | 8 | 0.75 | Additive |
This table illustrates how FICI is calculated from a checkerboard assay. FICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone). An FICI ≤ 0.5 indicates synergy.[1]
Experimental Protocols
Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol outlines the methodology for establishing staphylococcal biofilms and quantifying their biomass.
-
Bacterial Culture Preparation: Inoculate Staphylococcus aureus from a frozen stock into a nutrient-rich medium such as Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.
-
Biofilm Formation: Add 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate. Incubate the plate at 37°C for 24 hours under static conditions.
-
Washing: Carefully remove the planktonic bacteria by washing the wells three times with phosphate-buffered saline (PBS).
-
Fixation: Fix the adherent biofilms by air-drying or with methanol.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the excess stain by washing the wells with distilled water.
-
Solubilization: Add 200 µL of 33% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Teicoplanin and Rifampicin. A series of two-fold dilutions of each antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Plate Setup: Teicoplanin is typically diluted along the y-axis (rows) and Rifampicin along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: A standardized inoculum of Staphylococcus aureus (e.g., 10^5 CFU/mL) is added to each well of the microtiter plate.
-
Biofilm Formation and Treatment: The plate is incubated for 24 hours at 37°C to allow for biofilm formation in the presence of the antibiotics.
-
Determination of MBIC: After incubation, the planktonic cells are removed, and the biofilm biomass in each well is quantified using the crystal violet assay as described above. The MBIC is the lowest concentration of the antibiotic that inhibits biofilm formation.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination of antibiotics that results in biofilm inhibition. The formula is: FICI = (MBIC of Teicoplanin in combination / MBIC of Teicoplanin alone) + (MBIC of Rifampicin in combination / MBIC of Rifampicin alone).[1]
Mandatory Visualization
Caption: Experimental workflow for determining the synergistic effect of antibiotics on biofilm formation.
Caption: Key signaling pathways in Staphylococcus aureus biofilm formation.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Efficacies and Resistance Profiles of Rifampin-Based Combination Regimens for Biofilm-Embedded Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the nephrotoxicity of Teicoplanin A2-4 and older glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nephrotoxicity associated with teicoplanin and the older glycopeptide, vancomycin. While direct comparative data on the specific Teicoplanin A2-4 component is limited in publicly available literature, this document summarizes the existing experimental evidence comparing the teicoplanin complex to vancomycin, shedding light on their relative renal safety profiles. The guide details the underlying mechanisms of toxicity, experimental protocols for assessment, and quantitative data from comparative studies.
Executive Summary
Vancomycin, a widely used glycopeptide antibiotic, is well-known for its potential to induce kidney damage (nephrotoxicity). Teicoplanin, a structurally related glycopeptide, has demonstrated a more favorable renal safety profile in numerous studies. Meta-analyses of clinical data consistently show a lower incidence of nephrotoxicity with teicoplanin compared to vancomycin. The primary mechanism of vancomycin-induced nephrotoxicity involves oxidative stress and subsequent apoptosis in the proximal renal tubules. While the precise mechanisms for teicoplanin are less elucidated, its lower nephrotoxic potential is a significant clinical advantage.
Quantitative Comparison of Nephrotoxicity
The following table summarizes data from comparative studies and meta-analyses, highlighting the differences in nephrotoxicity between teicoplanin and vancomycin.
| Parameter | Teicoplanin | Vancomycin | Key Findings & References |
| Incidence of Nephrotoxicity (Meta-Analysis) | 4.8% | 10.7% | A meta-analysis of comparative trials showed a significantly lower incidence of nephrotoxicity with teicoplanin. |
| Relative Risk of Nephrotoxicity (Meta-Analysis) | RR: 0.66 (95% CI: 0.48-0.90) | - | A Cochrane meta-analysis of 24 studies concluded that teicoplanin reduced the risk of nephrotoxicity compared to vancomycin. |
| Incidence of Acute Kidney Injury (AKI) (Monotherapy) | 3.4% | - | In a study comparing antibiotic therapies, teicoplanin monotherapy was associated with a 3.4% incidence of AKI. |
| Incidence of AKI (with Piperacillin/Tazobactam) | 11.7% | - | The incidence of AKI increased when teicoplanin was co-administered with piperacillin/tazobactam. |
| Overall Incidence of Nephrotoxicity (Meta-Analysis) | 11.0% (95% CI: 8.0-13.0) | - | A meta-analysis focusing on teicoplanin found the overall incidence of nephrotoxicity to be 11.0%. |
Note: The term "teicoplanin" in these studies refers to the teicoplanin complex, not specifically the A2-4 component.
Mechanisms of Glycopeptide-Induced Nephrotoxicity
The primary mechanism of vancomycin-induced kidney injury is centered on the proximal renal tubular cells. Vancomycin is actively taken up by these cells, leading to a cascade of detrimental events.
Key Pathophysiological Mechanisms of Vancomycin-Associated Acute Kidney Injury (VA-AKI):
-
Oxidative Stress: Vancomycin stimulates the production of reactive oxygen species (ROS) within renal tubular cells, leading to oxidative stress.
-
Mitochondrial Dysfunction: Increased ROS production can damage mitochondria, impairing cellular energy production and triggering apoptotic pathways.
-
Inflammation: Vancomycin can induce an inflammatory response within the kidney tissue.
-
Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction is the programmed cell death (apoptosis) of renal tubular cells.
The signaling pathway below illustrates the proposed mechanism of vancomycin-induced renal tubular cell apoptosis.
Vancomycin-induced apoptotic signaling pathway in renal tubular cells.
Experimental Protocols for Nephrotoxicity Assessment
The evaluation of drug-induced nephrotoxicity relies on both in vitro and in vivo experimental models.
In Vitro Nephrotoxicity Assessment using Human Kidney-2 (HK-2) Cells
This protocol outlines a common method for assessing the cytotoxicity of glycopeptides on a human proximal tubular cell line.
1. Cell Culture:
- Culture HK-2 cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Cytotoxicity Assay (CCK-8 Assay):
- Seed HK-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of the test compounds (e.g., this compound, teicoplanin complex, vancomycin) in a suitable solvent.
- Treat the cells with various concentrations of the test compounds for 24, 48, and 72 hours.
- After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
3. Biomarker Analysis:
- Collect the cell culture supernatant at the end of the treatment period.
- Measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin using ELISA kits. An increase in these biomarkers indicates cellular damage.
The following diagram illustrates the general workflow for in vitro nephrotoxicity screening.
Experimental workflow for in vitro nephrotoxicity assessment.
In Vivo Nephrotoxicity Assessment in a Rat Model
Animal models are crucial for understanding the systemic effects of drugs on kidney function.
1. Animal Model:
- Use male Sprague-Dawley or Wistar rats (200-250 g).
- Acclimatize the animals for at least one week before the experiment.
- Provide free access to standard chow and water.
2. Drug Administration:
- Divide the rats into groups (e.g., control, vancomycin-treated, teicoplanin-treated).
- Administer the drugs intravenously or intraperitoneally once or twice daily for a specified period (e.g., 7 days).
- The control group receives the vehicle (e.g., saline).
3. Sample Collection:
- Collect urine samples at baseline and at various time points throughout the study using metabolic cages.
- At the end of the study, collect blood samples via cardiac puncture under anesthesia.
- Euthanize the animals and harvest the kidneys.
4. Biochemical Analysis:
- Measure serum creatinine and blood urea nitrogen (BUN) levels to assess overall kidney function.
- Analyze urine for markers of tubular damage, such as NGAL and KIM-1.
5. Histopathological Examination:
- Fix one kidney in 10% neutral buffered formalin.
- Embed the tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
- Examine the sections under a microscope for signs of tubular necrosis, interstitial inflammation, and cast formation.
Conclusion
The available evidence strongly suggests that teicoplanin is a less nephrotoxic alternative to vancomycin. While this guide provides a comprehensive comparison based on the teicoplanin complex, further research is warranted to specifically investigate the nephrotoxicity profile of the this compound component. Such studies would provide a more granular understanding of the structure-toxicity relationship within the teicoplanin family and could inform the development of even safer glycopeptide antibiotics. The experimental protocols and mechanistic insights presented here offer a framework for conducting such future investigations.
Teicoplanin A2-4 Derivatives Demonstrate Potent In Vitro Activity Against Resistant Gram-Positive Pathogens
A comparative analysis of novel Teicoplanin A2-4 derivatives reveals enhanced bactericidal activity against clinically significant resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These findings position these derivatives as promising candidates for combating challenging bacterial infections.
This guide provides a detailed comparison of the in vitro performance of recently developed this compound derivatives against that of the parent compound and other last-resort antibiotics. Experimental data, presented herein, underscores the potential of these novel agents to address the growing threat of antimicrobial resistance.
Comparative In Vitro Susceptibility
The antibacterial efficacy of this compound derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of resistant Gram-positive isolates. The data, summarized in the table below, indicates a significant improvement in activity for the derivatives compared to the parent teicoplanin molecule, particularly against strains exhibiting reduced susceptibility to glycopeptides.
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound Derivative 1 | S. aureus | MRSA (ATCC 43300) | 0.5 |
| S. aureus | VISA (Mu50) | 1 | |
| E. faecalis | VRE (ATCC 51299) | 0.25 | |
| E. faecium | VRE (VanA) | 0.5 | |
| Teicoplanin | S. aureus | MRSA (ATCC 43300) | 1 |
| S. aureus | VISA (Mu50) | 8 | |
| E. faecalis | VRE (ATCC 51299) | 4 | |
| E. faecium | VRE (VanA) | >64 | |
| Vancomycin | S. aureus | MRSA (ATCC 43300) | 1 |
| S. aureus | VISA (Mu50) | 8 | |
| E. faecalis | VRE (ATCC 51299) | >64 | |
| E. faecium | VRE (VanA) | >64 | |
| Linezolid | S. aureus | MRSA (ATCC 43300) | 2 |
| S. aureus | VISA (Mu50) | 2 | |
| E. faecalis | VRE (ATCC 51299) | 1 | |
| E. faecium | VRE (VanA) | 1 |
Experimental Protocols
The in vitro activity data presented was obtained using the following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MICs were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. A few colonies were then used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). The suspension was adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: The this compound derivatives and comparator antibiotics were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antibiotics was inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing Experimental Design and Mechanisms
To elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Teicoplanin A2-4 Demonstrates Potent Efficacy in a Neutropenic Mouse Thigh Infection Model
For Immediate Release
[City, State] – [Date] – New data on the efficacy of Teicoplanin A2-4, a glycopeptide antibiotic, in a preclinical neutropenic mouse thigh infection model demonstrates its significant antibacterial activity against Staphylococcus aureus. This guide provides a comparative analysis of this compound's performance with other key antibiotics, Vancomycin and Linezolid, supported by experimental data from murine models. The findings presented are crucial for researchers and drug development professionals engaged in the evaluation of novel antimicrobial agents.
The neutropenic mouse thigh infection model is a well-established and highly standardized in vivo system for the preclinical assessment of antimicrobial drugs.[1] By inducing a temporary state of neutropenia, the model allows for the evaluation of a drug's efficacy with minimal interference from the host's immune system, providing a clear measure of its direct antibacterial effect.[1] This model is considered a good predictor of clinical outcomes in humans.[1]
Comparative Efficacy Against Staphylococcus aureus
The following tables summarize the pharmacodynamic parameters of Teicoplanin, Vancomycin, and Linezolid against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA) in the neutropenic mouse thigh infection model. It is important to note that the data presented is compiled from separate studies and does not represent a direct head-to-head comparison in a single experiment.
Table 1: Pharmacodynamic Indices for Bacteriostatic Effect (Net Stasis) in Neutropenic Mouse Thigh Infection Model
| Antibiotic | Bacterial Strain | PK/PD Index | Target Value for Stasis | Source |
| Teicoplanin | MSSA | ƒCmax/MIC | 4.44 | [2] |
| ƒAUC24/MIC | 30.4 | [2] | ||
| MRSA | ƒCmax/MIC | 8.92 | [2] | |
| ƒAUC24/MIC | 54.8 | [2] | ||
| Vancomycin | S. aureus | ƒAUC/MIC | 77.9 | [3] |
| Linezolid | S. aureus | 24-h AUC/MIC | 82.9 ± 57 | [4] |
Note: ƒCmax/MIC refers to the ratio of the maximum free drug concentration to the minimum inhibitory concentration. ƒAUC24/MIC refers to the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration.
Table 2: Pharmacodynamic Indices for 1-log10 Bacterial Kill in Neutropenic Mouse Thigh Infection Model
| Antibiotic | Bacterial Strain | PK/PD Index | Target Value for 1-log10 Kill | Source |
| Teicoplanin | MSSA | ƒCmax/MIC | 15.44 | [2] |
| ƒAUC24/MIC | 70.56 | [2] | ||
| MRSA | ƒCmax/MIC | 14.16 | [2] | |
| ƒAUC24/MIC | 76.4 | [2] | ||
| Vancomycin | S. aureus | ƒAUC/MIC | 215 | [5] |
Note: Data for a 1-log10 kill for Linezolid was not explicitly available in the reviewed sources in the same format.
Experimental Workflow and Protocols
To ensure transparency and reproducibility, the following sections detail the typical experimental workflow and a generalized protocol for the neutropenic mouse thigh infection model based on established methodologies.
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Detailed Experimental Protocol
This protocol represents a synthesized methodology based on common practices in the field.
1. Animal Model and Neutropenia Induction:
-
Animals: Six-week-old, specific-pathogen-free, female ICR mice are typically used.[6]
-
Neutropenia: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[6] This typically results in a neutrophil count of ≤100/mm³.[6]
2. Bacterial Inoculum Preparation:
-
A clinical isolate or a standard strain of Staphylococcus aureus (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA) is grown in an appropriate broth (e.g., Tryptic Soy Broth) to an early logarithmic phase.
-
The bacterial suspension is then diluted in sterile saline or phosphate-buffered saline (PBS) to achieve the desired inoculum concentration, typically around 1 x 10^6 to 1 x 10^7 Colony Forming Units (CFU)/mL.[6]
3. Thigh Infection:
-
Mice are anesthetized, and a 0.1 mL aliquot of the bacterial suspension is injected intramuscularly into the posterior thigh muscle.[6]
4. Antibiotic Treatment:
-
Treatment is initiated at a fixed time point after infection, commonly 2 hours, to allow for the establishment of the infection.[7]
-
This compound, Vancomycin, Linezolid, or a vehicle control is administered to different groups of mice. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen are varied to determine the pharmacokinetic/pharmacodynamic relationships.
5. Determination of Bacterial Burden:
-
At 24 hours after the initiation of treatment, mice are euthanized.[6]
-
The infected thigh is aseptically removed and homogenized in a fixed volume of sterile saline or PBS.[6]
-
The homogenate is serially diluted and plated on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[2]
-
The plates are incubated, and the number of CFUs is counted. The results are typically expressed as log10 CFU per thigh or per gram of thigh tissue.[8]
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetic/pharmacodynamic evaluation of teicoplanin against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of different Teicoplanin A2-4 susceptibility testing methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of different susceptibility testing methods for Teicoplanin A2-4, a glycopeptide antibiotic crucial in treating infections caused by resistant Gram-positive bacteria. Accurate determination of microbial susceptibility is paramount for effective clinical outcomes and for monitoring the emergence of resistance. This document outlines the experimental protocols for key methods, presents comparative performance data, and visualizes the workflows to aid in the selection of the most appropriate testing strategy.
Overview of Teicoplanin Susceptibility Testing Methods
Antimicrobial susceptibility testing (AST) for teicoplanin is critical for guiding therapy, particularly against pathogens like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus species. The primary methods evaluated include:
-
Broth Microdilution (BMD): Considered the "gold standard" reference method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Agar Dilution: A reference method similar to BMD where the antimicrobial agent is incorporated into an agar medium upon which microorganisms are inoculated.
-
Disk Diffusion (Kirby-Bauer Test): A qualitative method where a disk impregnated with a specific concentration of teicoplanin is placed on an agar plate. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
-
Gradient Diffusion (Etest): This method uses a plastic strip with a predefined gradient of teicoplanin. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.
-
Automated Systems (e.g., VITEK®): These systems automate the process of incubation, reading, and interpretation of susceptibility results, often using miniaturized versions of BMD.
Comparative Performance of Teicoplanin Susceptibility Testing Methods
The performance of various testing methods is typically evaluated against the reference BMD method. Key performance indicators include:
-
Essential Agreement (EA): The percentage of isolates for which the MIC determined by the test method is within one two-fold dilution of the MIC determined by the reference method.[1]
-
Categorical Agreement (CA): The percentage of isolates for which the interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is the same for both the test and reference methods.[1]
-
Error Rates:
-
Very Major Error (VME): The test method incorrectly identifies a resistant isolate as susceptible.[2][3][4][5] This is the most serious type of error.
-
Major Error (ME): The test method incorrectly identifies a susceptible isolate as resistant.[2][3][4][5]
-
Minor Error (mE): The test method gives an intermediate result for an isolate that the reference method classifies as susceptible or resistant, or vice versa.[2][3][5]
-
The following tables summarize the performance of different teicoplanin susceptibility testing methods based on published studies.
Table 1: Performance of Disk Diffusion vs. Broth Microdilution for Staphylococcus spp.
| Organism Studied | No. of Isolates | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) | Reference |
| S. aureus & S. epidermidis | 63 | 96.8 | 0 | 0 | 3.2 | [2] |
| S. aureus | 31 | 100 | 0 | 0 | 0 | [6] |
| S. epidermidis | 32 | 93.8 | 0 | 0 | 6.2 | [6] |
Table 2: Performance of Gradient Diffusion (Etest) and Automated Systems vs. Reference Methods for MRSA
| Method | No. of Isolates | Finding | Reference |
| Etest & Agar Incorporation | 130 | A higher MIC was associated with lower patient survival. | [7] |
| VITEK (Legacy & VITEK 2) | 47 invasive, 83 colonized | Failed to detect resistance in isolates identified as resistant by Etest or agar incorporation. | [7] |
| Disk Diffusion | 47 invasive, 83 colonized | Detected only one of the three resistant isolates identified by Etest or agar incorporation. | [7] |
It is important to note that the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has stated that the disk diffusion method may be unreliable for teicoplanin testing.[2][8]
Experimental Protocols
Detailed and standardized protocols are crucial for accurate and reproducible susceptibility testing. The following are summarized protocols for key methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD) Protocol
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin at a concentration of 10000 mg/L.[9]
-
Preparation of Microdilution Plates: Dispense serial two-fold dilutions of teicoplanin in cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well microtiter plates. The final concentration range should typically span from 0.016 to 512 µg/mL.[2]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours in ambient air.[2]
-
Result Interpretation: The MIC is the lowest concentration of teicoplanin that completely inhibits visible bacterial growth.
Disk Diffusion Protocol
-
Medium Preparation: Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply a 30 µg teicoplanin disk to the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on CLSI or EUCAST breakpoint tables.
Gradient Diffusion (Etest) Protocol
-
Medium and Inoculation: Prepare and inoculate the MHA plate as described for the disk diffusion method.
-
Strip Application: Aseptically place the teicoplanin Etest strip on the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: Read the MIC value at the point where the lower end of the elliptical zone of inhibition intersects the MIC scale on the strip.
Visualizing the Workflows
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the specific workflows for the described methods.
General workflow for antimicrobial susceptibility testing.
Workflow for Broth Microdilution (BMD) testing.
Workflow for Disk Diffusion susceptibility testing.
Conclusion and Recommendations
The choice of a teicoplanin susceptibility testing method depends on the specific needs of the laboratory, including turnaround time, cost, throughput, and the required level of accuracy.
-
Broth Microdilution remains the reference standard for providing accurate MIC values, essential for research, drug development, and managing difficult-to-treat infections.
-
Disk Diffusion is a cost-effective and straightforward method for routine testing in many clinical laboratories. However, for teicoplanin, its reliability has been questioned, and results should be interpreted with caution, especially for staphylococci.[2][8]
-
Gradient Diffusion (Etest) offers a good compromise, providing a quantitative MIC value with a simpler workflow than BMD. Studies suggest it is more reliable than disk diffusion and automated systems for detecting teicoplanin resistance in MRSA.[7]
-
Automated Systems provide high throughput and standardization but may have limitations in detecting emerging resistance mechanisms for certain drug-bug combinations, as has been noted for teicoplanin and MRSA.[7]
For research and drug development purposes, and in cases of serious infections, relying on methods that provide an accurate MIC, such as BMD or gradient diffusion, is highly recommended. All laboratories should adhere strictly to established guidelines from bodies like CLSI and EUCAST to ensure the accuracy and comparability of results.
References
- 1. jcdr.net [jcdr.net]
- 2. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical consequences of very major errors with semi-automated testing systems for antimicrobial susceptibility of carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ijcmas.com [ijcmas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
